UNC4976 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H71F3N6O10 |
|---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H70N6O8.C2HF3O2/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6;3-2(4,5)1(6)7/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57);(H,6,7)/t30-,32?,34?,36-,37-,38-,39-,40?;/m0./s1 |
InChI Key |
RYJFMTIBYYJMEW-ALLVQEHSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN(C)C1CC2CCC1C2)C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
UNC4976 TFA mechanism of action on PRC1
An In-depth Technical Guide to the Mechanism of Action of UNC4976 TFA on the PRC1 Subunit CBX7
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial multi-protein epigenetic regulator that plays a pivotal role in maintaining transcriptional repression, particularly during development.[1] The canonical PRC1 (cPRC1) complex is typically recruited to chromatin through the recognition of histone H3 trimethylated at lysine 27 (H3K27me3) by one of its chromobox (CBX) subunits (CBX2, 4, 6, 7, or 8).[2] This interaction is fundamental for localizing the E3 ubiquitin ligase activity of the PRC1 core, which monoubiquitinates histone H2A at lysine 119 (H2AK119ub1), a hallmark of repressed chromatin.[3][4]
Dysregulation of PRC1 activity is implicated in numerous human diseases, including cancer, making its components attractive therapeutic targets.[3] UNC4976 is a potent, cell-permeable peptidomimetic chemical probe. However, its mechanism is not one of direct enzymatic inhibition. Instead, UNC4976 acts as a first-in-class positive allosteric modulator (PAM) of the PRC1 subunit CBX7, fundamentally altering its interactions with chromatin and leading to a unique mode of functional inhibition.[5][6] This document provides a detailed technical overview of this mechanism.
Core Mechanism of Action: Positive Allosteric Modulation of CBX7
UNC4976 does not target the catalytic RING1B/BMI1 core of PRC1. Its mechanism is centered exclusively on the CBX7 chromodomain, the "reader" module that anchors the complex to H3K27me3-marked nucleosomes. The compound functions as a positive allosteric modulator of nucleic acid binding.[5][6][7] This novel mechanism has a dual, counterintuitive effect that culminates in the displacement of PRC1 from its target genes.
-
Antagonism of H3K27me3 Binding: UNC4976 binds to an allosteric site on the CBX7 chromodomain. This conformational change reduces the affinity of the chromodomain for its cognate ligand, the H3K27me3 histone mark. This action effectively antagonizes the primary mechanism of cPRC1 recruitment to specific gene loci.[5][6]
-
Potentiation of Nucleic Acid Binding: Simultaneously, the allosteric binding of UNC4976 enhances CBX7's ability to bind non-specifically to DNA and RNA.[5][6]
The net result is a re-equilibration of the CBX7-containing PRC1 complex. It is displaced from its specific, high-affinity H3K27me3 binding sites on chromatin and redistributed to non-specific sites through lower-affinity interactions with nucleic acids. This delocalization effectively inhibits the targeted gene-silencing function of the CBX7-PRC1 complex.[5]
Signaling Pathway Diagrams
Caption: Canonical PRC1 recruitment via CBX7 recognition of H3K27me3.
Caption: UNC4976 allosterically modulates CBX7, displacing PRC1.
Quantitative Data Summary
The activity of UNC4976 has been characterized across multiple biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Activity of UNC4976
| Assay Type | Target Protein | Ligand | Ki (nM) | Comment | Source |
|---|---|---|---|---|---|
| TR-FRET | CBX7 | H3K27me3 | 120 ± 20 | Baseline affinity of CBX7 for its histone mark. | [5] |
| TR-FRET | CBX7 | H3K27me3 + 10 µM UNC4976 | > 25,000 | UNC4976 significantly reduces CBX7 affinity for H3K27me3. | [5] |
| AlphaScreen | CBX7 | Biotin-H3K27me3 peptide | IC50 = 130 ± 10 nM | Potency of UNC4976 in disrupting the CBX7-histone peptide interaction. |[5] |
Table 2: Cellular Activity of UNC4976
| Assay Type | Cell Line | Measurement | EC50 (µM) | Comment | Source |
|---|---|---|---|---|---|
| CBX7-GFP Reporter | U2OS | GFP Signal Recovery | 1.8 ± 0.3 | Measures functional displacement of CBX7 from a reporter gene construct. | [5] |
| NanoBRET | HEK293T | Target Engagement | 0.9 ± 0.1 | Measures direct binding of UNC4976 to CBX7 in living cells. |[5] |
Key Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This in vitro assay was used to determine the IC50 of UNC4976 for the disruption of the CBX7-H3K27me3 interaction.
-
Principle: Donor and acceptor beads are brought into proximity when His-tagged CBX7 binds to a biotinylated H3K27me3 peptide. Laser excitation of the donor bead leads to a singlet oxygen-mediated energy transfer to the acceptor bead, producing a chemiluminescent signal. A competing compound (UNC4976) disrupts the protein-peptide interaction, separating the beads and reducing the signal.
-
Protocol:
-
Reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
A solution containing 25 nM of biotinylated H3K27me3 peptide (linked to streptavidin-coated acceptor beads) is mixed with 25 nM of His6-tagged CBX7 protein (linked to Ni-NTA-coated donor beads).
-
UNC4976 is added from a dose-response dilution series (e.g., 10-point, 3-fold dilutions).
-
The mixture is incubated in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
The signal is read on a suitable plate reader (e.g., EnVision) at an emission wavelength of 520-620 nm.
-
Data are normalized to controls (DMSO for 0% inhibition, excess non-biotinylated peptide for 100% inhibition) and fitted to a four-parameter dose-response curve to calculate the IC50.
-
Caption: Principle of the AlphaScreen assay for PRC1 inhibitor screening.
Cellular GFP Reporter Assay
This assay was used to quantify the functional activity of UNC4976 in displacing CBX7 from chromatin in a cellular context.[2]
-
Principle: A U2OS cell line is engineered to express a GFP reporter gene under the control of a tetracycline response element (TRE). A second construct expresses CBX7 fused to the Tet-repressor (TetR) DNA binding domain. When recruited to the TRE, the TetR-CBX7 fusion protein establishes a repressive PRC1 domain, silencing GFP expression.[2] Treatment with an effective inhibitor like UNC4976 displaces the TetR-CBX7 fusion protein, de-repressing the locus and restoring GFP expression, which can be quantified by flow cytometry.[2][5]
-
Protocol:
-
Engineered U2OS cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a dose-response dilution series of UNC4976 (or vehicle control).
-
Following a 72-hour incubation period, cells are harvested by trypsinization.
-
The percentage of GFP-positive cells and the mean fluorescence intensity are measured for each condition using a flow cytometer.
-
Data are normalized to a positive control (e.g., cells not expressing the TetR-CBX7 fusion) and a negative control (vehicle-treated cells).
-
The normalized data are fitted to a dose-response curve to determine the cellular EC50.
-
References
- 1. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7. | Sigma-Aldrich [merckmillipore.com]
The Epigenetic Modulator UNC4976 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of UNC4976 TFA, a pivotal chemical probe in the field of epigenetics. We will delve into its role as a positive allosteric modulator of the Polycomb Repressive Complex 1 (PRC1) component, CBX7, providing a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used to characterize its activity.
Core Function and Mechanism of Action
This compound is a peptidomimetic that acts as a potent and cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain.[1] CBX7 is a "reader" protein within the canonical PRC1 complex, responsible for recognizing and binding to the repressive histone mark, trimethylated lysine 27 on histone H3 (H3K27me3). This interaction is crucial for the recruitment of PRC1 to target genes, leading to their transcriptional repression.
The mechanism of action of this compound is unique. It competitively antagonizes the binding of H3K27me3 to the CBX7 chromodomain. Simultaneously, it enhances the non-specific binding of CBX7 to nucleic acids (both DNA and RNA).[1] This dual activity leads to a re-equilibration of the PRC1 complex, effectively displacing it from its specific H3K27me3 target sites on chromatin. The consequence of this displacement is the alleviation of gene repression and the subsequent activation of PRC1 target gene expression.[1]
Signaling Pathway of this compound
References
Unveiling UNC4976: A Potent Allosteric Modulator of PRC1
For Immediate Release
CHAPEL HILL, NC – Researchers have detailed the discovery and characterization of UNC4976, a novel peptidomimetic that acts as a potent positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1).[1] This groundbreaking work provides the scientific community with a powerful chemical probe to investigate the intricate mechanisms of Polycomb-mediated gene repression, which is frequently dysregulated in various human diseases, including cancer.[1]
UNC4976 distinguishes itself by its unique mechanism of action. It enhances the binding of the CBX7 chromodomain, a key component of PRC1, to nucleic acids.[1][2] This allosteric modulation simultaneously antagonizes the specific recruitment of CBX7 to its target gene loci marked by histone H3 lysine 27 trimethylation (H3K27me3).[1][2] The overall effect is a redistribution of PRC1 away from its canonical target genes, leading to their increased expression.[1][2]
Quantitative Profile of UNC4976
UNC4976 has demonstrated a significant improvement in cellular efficacy compared to its predecessors, such as UNC3866.[2][3] The compound exhibits a 14-fold enhancement in cellular potency over UNC3866.[2][3] Its positive allosteric modulation of the CBX7 chromodomain's affinity for nucleic acids has been quantified, showing a four-fold increase in affinity (α = 4.0).[2]
| Parameter | Value | Target | Assay |
| Cellular Potency Enhancement | 14-fold (vs. UNC3866) | CBX7 | Polycomb in-vivo Assay |
| Allosteric Modulation (α) | 4.0 | CBX7 and nucleic acids | Fluorescence Polarization |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | ||
| CBX4 | Equipotent to CBX7 | ||
| CBX7 | Equipotent to CBX4 | ||
| CBX2 | 28-fold selective for CBX4/7 over CBX2 | ||
| CBX6 | 9-fold selective for CBX4/7 over CBX6 | ||
| CDYL2 | 8-fold selective over CDYL2 |
Mechanism of Action: A Dual Approach
The mechanism of UNC4976 is characterized by a dual action that ultimately leads to the activation of Polycomb target genes.
Experimental Protocols
The characterization of UNC4976 involved a series of rigorous biochemical and cellular assays.
Isothermal Titration Calorimetry (ITC)
To determine the binding affinity of UNC4976 to various chromodomains, ITC experiments were performed. A solution of the purified chromodomain protein was placed in the sample cell of the calorimeter, and a solution of UNC4976 was titrated into the cell. The heat changes upon binding were measured to calculate the dissociation constant (Kd).
Fluorescence Polarization (FP) Assay
The positive allosteric modulation of UNC4976 on the binding of CBX7 to nucleic acids was quantified using a fluorescence polarization assay. A fluorescently labeled nucleic acid probe was incubated with the CBX7 chromodomain in the presence and absence of UNC4976. The change in fluorescence polarization was measured to determine the enhancement of binding affinity.
Polycomb in-vivo Assay
A cellular reporter assay was utilized to assess the in-cell efficacy of UNC4976. This assay quantitatively measures the derepression of a reporter gene that is under the control of a Polycomb-regulated promoter. The 14-fold enhanced efficacy of UNC4976 compared to UNC3866 was determined using this system.[2]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
To investigate the impact of UNC4976 on the genomic localization of PRC1, ChIP-seq was employed. Cells were treated with UNC4976, and chromatin was immunoprecipitated using an antibody against a PRC1 component. The associated DNA was then sequenced to map the genome-wide occupancy of PRC1 and assess its displacement from target genes.[2]
Reverse Transcription Quantitative PCR (RT-qPCR)
The effect of UNC4976 on the expression of Polycomb target genes was measured by RT-qPCR. HEK293 cells were treated with UNC4976, and the mRNA levels of known PRC1 target genes were quantified to confirm their upregulation following PRC1 displacement.[2]
Experimental Workflow
The discovery and characterization of UNC4976 followed a multi-step workflow, from initial screening to in-depth cellular characterization.
The discovery of UNC4976 represents a significant advancement in the field of chemical biology, providing a highly potent and specific tool to dissect the complex roles of PRC1 in health and disease.[1] Further studies utilizing UNC4976 are expected to yield novel insights into Polycomb biology and may pave the way for the development of new therapeutic strategies targeting epigenetic dysregulation.
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Disruption of H3K27me3 Recognition: A Technical Guide to UNC4976 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of UNC4976 TFA, a potent and cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the H3K27me3 reader protein, CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1). We will explore its mechanism of action, its effects on H3K27me3 reader proteins, and the experimental methodologies used to characterize this compound.
Introduction: Targeting the Readers of the Epigenetic Code
The post-translational modification of histones plays a pivotal role in regulating gene expression. One such modification, the trimethylation of lysine 27 on histone H3 (H3K27me3), is a hallmark of facultative heterochromatin and is associated with transcriptional repression. This epigenetic mark is "read" by specific proteins containing chromodomains, such as the Polycomb group (PcG) protein CBX7, which is a subunit of the canonical PRC1 complex. The recruitment of PRC1 to H3K27me3 sites is a critical step in the maintenance of gene silencing. Dysregulation of this process is implicated in various diseases, including cancer, making the reader domains of PcG proteins attractive therapeutic targets.
This compound has emerged as a novel chemical probe to investigate the function of H3K27me3 reader proteins. Unlike competitive inhibitors that simply block the binding of H3K27me3, this compound exhibits a unique mechanism of action as a positive allosteric modulator, leading to a profound redistribution of PRC1 on chromatin.
Mechanism of Action: A Positive Allosteric Modulator
This compound functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain.[1][2][3][4] Its mechanism is twofold:
-
Antagonism of H3K27me3 Binding: this compound binds to the CBX7 chromodomain in a manner that is competitive with the H3K27me3 peptide. This disrupts the specific recruitment of the CBX7-containing PRC1 complex to its target genes.[1][2][3][4]
-
Enhanced Nucleic Acid Binding: Concurrently, the binding of this compound to CBX7 induces a conformational change that increases the affinity of CBX7 for nucleic acids (both DNA and RNA).[1][2][3][4]
This dual action effectively "re-equilibrates" the PRC1 complex away from its specific H3K27me3-marked target loci on chromatin and promotes non-specific binding to DNA and RNA.[1][2][3][4] This leads to the displacement of PRC1 from its target genes and a subsequent reactivation of their expression.
Quantitative Data: Binding Affinity and Selectivity
The following table summarizes the quantitative data regarding the interaction of this compound with various H3K27me3 reader proteins.
| Target Protein | Assay Type | Metric | Value | Notes |
| CBX7 | Fluorescence Polarization | Affinity Enhancement (α) for DNA | 4.2-fold | UNC4976 enhances the affinity of CBX7 for a DNA probe.[2] |
| CBX7 | Isothermal Titration Calorimetry (ITC) | Kd | Not specified in abstracts | - |
| CBX4 | Not specified in abstracts | Affinity | Equipotent to CBX7 | The amino acid residues that contact the ligand are identical in CBX4 and CBX7.[2] |
| CBX2 | Not specified in abstracts | Selectivity | 28-fold over CBX2 | UNC4976 is 28 times more selective for CBX7/4 than for CBX2.[2] |
| CBX6 | Not specified in abstracts | Selectivity | 9-fold over CBX6 | UNC4976 is 9 times more selective for CBX7/4 than for CBX6.[2] |
| CDYL2 | Not specified in abstracts | Selectivity | 8-fold over CDYL2 | UNC4976 is 8 times more selective for CBX7/4 than for CDYL2.[2] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the effects of this compound on H3K27me3 reader proteins.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner. A small, fluorescently labeled DNA or RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CBX7 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. UNC4976's effect on this interaction can be quantified.
Methodology:
-
Reagents:
-
Purified CBX7 chromodomain protein.
-
Fluorescently labeled (e.g., FAM) double-stranded DNA (dsDNA) or RNA probe.
-
This compound and control compounds (e.g., UNC3866, a less potent analog, and a negative control).
-
Assay buffer.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled nucleic acid probe is incubated with varying concentrations of the CBX7 chromodomain protein to determine the baseline binding affinity.
-
To assess the effect of UNC4976, a fixed concentration of both the probe and CBX7 is incubated with a serial dilution of UNC4976.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The data is then analyzed to determine the enhancement of affinity (α value) of CBX7 for the nucleic acid probe in the presence of UNC4976.[2]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Principle: ChIP-seq is a powerful technique to determine the genome-wide occupancy of a specific protein. In this context, it is used to assess the changes in the localization of CBX7 and other PRC1 components on chromatin following treatment with UNC4976.
Methodology:
-
Cell Treatment: Mouse embryonic stem cells (mESCs) or other suitable cell lines are treated with this compound, a negative control compound, or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 hours).[2]
-
Cross-linking and Chromatin Preparation:
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the nuclei are isolated.
-
Chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-CBX7 or anti-RING1B, another PRC1 component).
-
The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify the genomic regions enriched for the protein of interest. The changes in peak enrichment between UNC4976-treated and control samples are then quantified.[2]
Polycomb In-Vivo Cellular Assay
Principle: This is a target-specific cellular reporter assay designed to quantitatively measure the activity of PRC1 in living cells. While the specific details of the assay used for UNC4976 discovery are proprietary, the general principle involves a reporter gene (e.g., luciferase or a fluorescent protein) that is under the control of a Polycomb-responsive element. Inhibition of PRC1 function leads to the de-repression of the reporter gene, resulting in a measurable signal.
General Workflow:
-
Cell Line: A stable cell line is engineered to express the reporter construct.
-
Compound Treatment: The cells are treated with a dilution series of the test compound (e.g., UNC4976).
-
Incubation: The cells are incubated for a sufficient time to allow for changes in gene expression.
-
Signal Readout: The reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence).
-
Data Analysis: The dose-response curve is plotted to determine the potency of the compound (e.g., EC50).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow, the affected signaling pathway, and the logical relationship of UNC4976's action.
Conclusion
This compound is a sophisticated chemical probe that has been instrumental in elucidating the complex regulatory mechanisms of the Polycomb Repressive Complex 1. Its unique positive allosteric modulatory activity on the CBX7 chromodomain, leading to a redistribution of PRC1 on chromatin, provides a powerful tool for studying the dynamics of epigenetic regulation. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in targeting H3K27me3 reader proteins for therapeutic intervention. The continued study of compounds like UNC4976 will undoubtedly deepen our understanding of the epigenetic landscape and its role in health and disease.
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
The Role of UNC4976 in Modulating Polycomb Complex Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a critical role in maintaining gene expression patterns, cellular identity, and development.[1][2] They primarily function through two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[3][4] Dysregulation of these complexes is frequently implicated in various human diseases, including cancer, making them attractive targets for therapeutic intervention.[2][5][6] This technical guide provides a comprehensive overview of UNC4976, a novel small molecule that modulates the activity of the PRC1 complex. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and illustrate its effects through signaling and workflow diagrams.
Introduction to Polycomb Repressive Complexes
PRC2 is responsible for the initial silencing of target genes by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.[1][3][7] This repressive mark is then recognized by the canonical PRC1 complex, which is recruited to these sites.[1][3] The PRC1 complex, through its E3 ubiquitin ligase activity, monoubiquitylates histone H2A at lysine 119 (H2AK119ub1), leading to chromatin compaction and stable gene silencing.[3] The chromobox (CBX) proteins are key components of the PRC1 complex, as they contain a chromodomain that specifically recognizes and binds to the H3K27me3 mark.[1][3]
UNC4976: A Positive Allosteric Modulator of CBX7
UNC4976 has been identified as a potent and cellularly active peptidomimetic that functions as a positive allosteric modulator (PAM) of CBX7, a chromodomain-containing subunit of the PRC1 complex.[3][8][9] Unlike competitive inhibitors that directly block the binding of a ligand, a PAM binds to an allosteric site on the protein, inducing a conformational change that modulates the binding of the natural ligand at a different site.[3]
Mechanism of Action
The mechanism of action of UNC4976 is unique and multifaceted. It simultaneously:
-
Antagonizes H3K27me3-specific recruitment of CBX7: UNC4976 competes with H3K27me3 for binding to the aromatic cage of the CBX7 chromodomain.[3]
-
Enhances non-specific binding to nucleic acids: Allosterically, UNC4976 increases the affinity of the CBX7 chromodomain for DNA and RNA.[3]
This dual activity leads to a re-equilibration of the PRC1 complex, displacing it from its specific H3K27me3 target genes and increasing its non-specific association with nucleic acids throughout the nucleus.[3][8] The net effect is the de-repression of Polycomb target genes.[3]
Quantitative Data on UNC4976 Activity
The following tables summarize the key quantitative data that characterizes the activity of UNC4976.
Table 1: In Vitro Binding Affinities of UNC4976 for Polycomb CBX Chromodomains
| CBX Chromodomain | UNC4976 Kd (μM) |
| CBX2 | >50 |
| CBX4 | 3.2 ± 0.2 |
| CBX6 | 13 ± 1 |
| CBX7 | 0.19 ± 0.01 |
| CBX8 | 1.1 ± 0.1 |
Data represents the dissociation constant (Kd) determined by Isothermal Titration Calorimetry (ITC), indicating the binding affinity of UNC4976 to various CBX chromodomains. A lower Kd value signifies a higher binding affinity.[3]
Table 2: Positive Allosteric Modulator (PAM) Activity of UNC4976 on CBX7
| Nucleic Acid Probe | α (fold-change in affinity) | β (fold-change in FP response) |
| DNA | 4.0 | 1.1 |
| RNA | 2.5 | 1.2 |
Data from Fluorescence Polarization (FP) assays demonstrating the PAM activity of UNC4976 on the binding of CBX7 to DNA and RNA. The α value represents the fold-increase in binding affinity, while the β value indicates the change in the fluorescence polarization signal upon ternary complex formation.[3]
Table 3: Cellular Effects of UNC4976 on PRC1 Occupancy
| Treatment | % Reduction in CBX7 Occupancy | % Reduction in RING1B Occupancy |
| UNC4976 (20 μM, 4 hours) | ~40% | ~40% |
Summary of Capture ChIP-seq data showing the percentage reduction in the occupancy of PRC1 components (CBX7 and RING1B) at selected Polycomb target gene regions in mouse embryonic stem cells upon treatment with UNC4976. Notably, UNC4976 treatment resulted in only a mild or insignificant reduction in SUZ12 (a PRC2 component) binding and H3K27me3 levels.[3]
Visualizing the Role of UNC4976
The following diagrams illustrate the mechanism of action of UNC4976 and a typical experimental workflow for its characterization.
Caption: Mechanism of UNC4976 action on PRC1.
Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize UNC4976.
Isothermal Titration Calorimetry (ITC)
-
Protein and Compound Preparation:
-
Purify the CBX chromodomain proteins to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Prepare a stock solution of UNC4976 in a matching buffer containing a small percentage of DMSO (e.g., 2%) to ensure solubility. The same percentage of DMSO should be present in the protein solution to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the UNC4976 solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model using the manufacturer's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Polarization (FP) Assay
-
Reagent Preparation:
-
Synthesize or purchase a fluorescently labeled nucleic acid probe (e.g., 5'-FAM labeled DNA or RNA oligonucleotide).
-
Prepare a dilution series of the CBX7 chromodomain protein in the FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).
-
Prepare UNC4976 at a fixed concentration in the same buffer.
-
-
FP Measurement:
-
In a 384-well plate, add the fluorescently labeled nucleic acid probe at a low concentration (e.g., 5 nM).
-
Add the serially diluted CBX7 protein to the wells.
-
For the PAM experiment, add a fixed concentration of UNC4976 to a parallel set of wells.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the protein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the protein concentration at which 50% of the probe is bound.
-
Analyze the data using the Stockton/Ehlert model for allosteric modulators to calculate the α and β values.[3]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Culture and Treatment:
-
Culture cells (e.g., mouse embryonic stem cells) to the desired confluency.
-
Treat the cells with UNC4976 or a vehicle control for the specified duration (e.g., 4 hours).
-
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-CBX7 or anti-RING1B).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA using a commercial kit.
-
Perform high-throughput sequencing on the library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein enrichment.
-
Compare the enrichment profiles between the UNC4976-treated and control samples to determine changes in protein occupancy.
-
Implications for Research and Drug Development
UNC4976 represents a significant advancement in the development of chemical probes to study the function of the Polycomb repressive complexes.[3][8] Its unique mechanism of action as a positive allosteric modulator provides a novel way to interrogate the role of PRC1 in gene regulation and disease.[3] For drug development professionals, the discovery of UNC4976 highlights the potential for developing allosteric modulators that can fine-tune the activity of epigenetic regulatory complexes, offering a more nuanced therapeutic approach compared to traditional competitive inhibitors.[][11] The detailed characterization of UNC4976 provides a roadmap for the discovery and development of future drugs targeting the Polycomb pathway for the treatment of cancer and other diseases where these epigenetic regulators are misregulated.[5][12]
References
- 1. Mouse Polycomb Proteins Bind Differentially to Methylated Histone H3 and RNA and Are Enriched in Facultative Heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions [frontiersin.org]
- 3. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular architecture of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 11. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utm.utoronto.ca [utm.utoronto.ca]
UNC4976 TFA: A Technical Guide to its Allosteric Modulation of CBX7 and Nucleic Acid Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC4976 TFA is a potent, cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain's interaction with nucleic acids.[1][2][3] This compound presents a unique mechanism of action by simultaneously antagonizing the specific binding of CBX7 to its canonical histone mark, H3K27me3, while enhancing its non-specific association with DNA and RNA.[1][2][3] This dual activity leads to a re-equilibration of the Polycomb Repressive Complex 1 (PRC1) away from its target gene loci, resulting in their reactivation.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for studying its interactions.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in gene silencing and has been implicated in various human diseases, including cancer. The chromobox (CBX) proteins are core components of PRC1, responsible for recognizing and binding to trimethylated lysine 27 on histone H3 (H3K27me3), a mark associated with repressed chromatin. This compound was developed as a chemical probe to investigate the function of CBX7, a member of the CBX family. Unlike traditional competitive inhibitors, this compound functions as a positive allosteric modulator of CBX7's affinity for nucleic acids, revealing a novel avenue for modulating Polycomb-mediated gene regulation.[2][3]
Mechanism of Action
This compound exhibits a dual mechanism of action that ultimately leads to the displacement of PRC1 from its target genes:
-
Antagonism of H3K27me3 Binding: this compound binds to the CBX7 chromodomain, the same domain responsible for recognizing the H3K27me3 mark. This competitive interaction displaces CBX7 from its specific histone target.
-
Positive Allosteric Modulation of Nucleic Acid Binding: Concurrently, the binding of this compound to the CBX7 chromodomain induces a conformational change that increases the affinity of CBX7 for DNA and RNA.[1][2]
This combined effect results in the redistribution of CBX7-containing PRC1 complexes away from their H3K27me3-marked target genes and towards non-specific interactions with other genomic and RNA molecules.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on CBX7-PRC1 complex.
Quantitative Data
The following tables summarize the quantitative data regarding the interaction of UNC4976 with CBX chromodomains and its effect on nucleic acid binding.
Table 1: Allosteric Modulation of CBX7 Nucleic Acid Binding
| Parameter | Value | Description | Reference |
| α | 4.0 | Factor of increase in CBX7 affinity for nucleic acids in the presence of UNC4976. | [2] |
| β | 1.1 | Factor of increase in the fluorescence polarization response of the CBX7-nucleic acid complex with UNC4976. | [2] |
Table 2: In Vitro Binding Affinity and Selectivity of UNC4976
| Target Chromodomain | Binding Affinity (ITC) | Selectivity over CBX4/7 | Reference |
| CBX4 | Equipotent to CBX7 | - | [2] |
| CBX7 | Equipotent to CBX4 | - | [2] |
| CBX2 | 28-fold weaker | 28x | [2] |
| CBX6 | 9-fold weaker | 9x | [2] |
| CDYL2 | 8-fold weaker | 8x | [2] |
Experimental Protocols
Detailed protocols for key experiments to characterize the interaction of this compound with CBX7 and nucleic acids are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Fluorescence Polarization (FP) Assay for Allosteric Modulation
This assay measures the change in the polarization of fluorescently labeled nucleic acid upon binding to the CBX7 chromodomain in the presence and absence of this compound.
Materials:
-
Purified CBX7 chromodomain protein
-
Fluorescently labeled dsDNA or RNA probe (e.g., FAM-dsDNA)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
Protocol:
-
Prepare a solution of the CBX7 chromodomain at a constant concentration (e.g., 30 µM) in the assay buffer.
-
Prepare a solution of the fluorescently labeled nucleic acid probe at a constant concentration (e.g., 100 nM) in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the CBX7 protein, the fluorescent probe, and the this compound dilution series. Include controls with no protein and no compound.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the fluorescence polarization assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes upon binding of this compound to the CBX7 chromodomain, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified CBX7 chromodomain protein
-
This compound
-
Dialysis Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
Protocol:
-
Dialyze the CBX7 protein and dissolve the this compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and compound solutions.
-
Load the CBX7 protein into the sample cell of the ITC instrument (e.g., at 20 µM).
-
Load the this compound into the injection syringe (e.g., at 200 µM).
-
Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals.
-
Record the heat changes after each injection.
-
Analyze the data using the instrument's software to fit a binding model and determine the thermodynamic parameters.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to assess the genome-wide occupancy of CBX7 in cells treated with this compound compared to a vehicle control.
Materials:
-
Cells (e.g., mouse embryonic stem cells)
-
This compound
-
Formaldehyde for cross-linking
-
ChIP-grade antibody against CBX7
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washes, and elution
-
Reagents for DNA purification and library preparation
Protocol:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 4 hours).
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments (e.g., by sonication).
-
Immunoprecipitate the chromatin with an anti-CBX7 antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of CBX7 enrichment and compare between this compound-treated and control samples.
Cellular Effects and Applications
This compound has been shown to be a highly potent cellular probe for PRC1. In cellular assays, it effectively displaces CBX7-containing PRC1 from target genes, leading to their transcriptional reactivation.[2] This makes this compound a valuable tool for:
-
Investigating the role of PRC1 in gene regulation and disease.
-
Studying the dynamics of Polycomb complex association with chromatin.
-
Exploring the therapeutic potential of modulating PRC1 activity.
Conclusion
This compound represents a significant advancement in the development of chemical probes for epigenetic targets. Its unique mechanism as a positive allosteric modulator of CBX7-nucleic acid interactions provides a novel strategy for interrogating Polycomb biology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of chromatin regulation and drug discovery.
References
The Peptidomimetic Nature of UNC4976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of UNC4976, a novel peptidomimetic compound that acts as a positive allosteric modulator (PAM) of the Chromobox homolog 7 (CBX7) protein. UNC4976 represents a significant advancement in the development of chemical probes for studying the Polycomb Repressive Complex 1 (PRC1), offering enhanced cellular efficacy through a unique mechanism of action. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Concept: UNC4976 as a Peptidomimetic Positive Allosteric Modulator
UNC4976 is a chemical probe that mimics the structure of a peptide, enabling it to interact with the chromodomain of CBX7, a key component of the PRC1 complex.[1][2] Unlike its predecessors, such as UNC3866, UNC4976 functions as a positive allosteric modulator. This means that it enhances the binding of the CBX7 chromodomain to nucleic acids (both DNA and RNA).[1]
This allosteric modulation has a dual effect:
-
Antagonism of H3K27me3 Binding: UNC4976 competitively inhibits the binding of CBX7 to its canonical histone mark, trimethylated lysine 27 on histone H3 (H3K27me3).[1][3]
-
Enhanced Nucleic Acid Binding: Simultaneously, it increases the affinity of CBX7 for non-specific DNA and RNA.[1][2]
This dual action leads to a redistribution of the PRC1 complex away from its target gene promoters, resulting in the de-repression of gene expression.[1] The unique mechanism of UNC4976 contributes to its significantly improved cellular potency compared to previous inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the activity and efficacy of UNC4976.
| Parameter | UNC4976 | UNC3866 (Comparator) | Reference |
| Cellular Efficacy | |||
| Polycomb in-vivo Assay (EC50) | ~0.5 µM | ~7 µM | [1] |
| Enhancement in Efficacy | 14-fold | - | [1] |
| Biochemical Affinity | |||
| CBX7 Binding (IC50) | Not specified | Not specified | |
| Allosteric Modulation | |||
| Increase in CBX7 affinity for nucleic acids (α factor) | 4.0 | No significant change | [1] |
| Increase in FP response of CBX7-nucleic acid complex (β factor) | 1.1 | No significant change | [1] |
Note: Specific IC50 values for direct binding to CBX7 were not detailed in the primary source, which focused on the allosteric mechanism and cellular efficacy.
Signaling Pathway and Mechanism of Action
The interaction of UNC4976 with the CBX7 protein modulates the canonical PRC1 signaling pathway. The following diagram illustrates this process.
Caption: UNC4976 mechanism of action on the PRC1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize UNC4976.
Fluorescence Polarization (FP) Assay
This assay was used to assess the binding of the CBX7 chromodomain to nucleic acids in the presence of UNC4976.
Objective: To determine if UNC4976 acts as a positive allosteric modulator of CBX7-nucleic acid binding.
Materials:
-
Purified CBX7 chromodomain protein
-
Fluorescently labeled DNA or RNA probes
-
UNC4976 and control compounds (e.g., UNC3866)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well, non-binding, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of UNC4976 and control compounds in the assay buffer.
-
In each well of the microplate, add a constant concentration of the CBX7 chromodomain and the fluorescently labeled nucleic acid probe.
-
Add the different concentrations of the compounds to the wells. Include wells with no compound as a positive control for binding and wells with only the probe as a negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
Calculate the change in polarization to determine the effect of the compound on the binding of CBX7 to the nucleic acid probe. An increase in polarization indicates enhanced binding.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq was employed to determine the genome-wide occupancy of CBX7 and other PRC1 components in cells treated with UNC4976.
Objective: To assess the effect of UNC4976 on the recruitment of PRC1 to its target genes.
Materials:
-
Cell line of interest (e.g., mouse embryonic stem cells)
-
UNC4976, UNC3866, and a negative control compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibodies specific for CBX7 and other PRC1 components (e.g., RING1B)
-
Protein A/G magnetic beads
-
Wash buffers of varying salt concentrations
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with UNC4976, UNC3866, or a negative control for a specified time (e.g., 4 hours). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., CBX7). Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Compare the enrichment of CBX7 at target genes between the different treatment conditions.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP-seq) experiment.
GFP Reporter Assay
This cell-based assay was utilized to quantify the cellular potency of UNC4976 in de-repressing a Polycomb-silenced gene.
Objective: To measure the dose-dependent ability of UNC4976 to inhibit CBX7-mediated gene silencing.
Materials:
-
A cell line engineered with a GFP reporter gene under the control of a promoter that is silenced by a tethered CBX7 protein.
-
UNC4976, UNC3866, and a negative control compound.
-
Cell culture medium and plates.
-
Flow cytometer.
Protocol:
-
Cell Plating and Treatment: Plate the reporter cells in a multi-well format. Treat the cells with a range of concentrations of UNC4976 and control compounds.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 48-72 hours).
-
Flow Cytometry: Harvest the cells and analyze the GFP expression in individual cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of GFP-positive cells or the mean fluorescence intensity for each treatment condition. Plot the dose-response curve and calculate the EC50 value for each compound, which represents the concentration at which 50% of the maximal de-repression is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC4976 TFA: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular impact of UNC4976 TFA, a potent and selective positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) component, CBX7. We will delve into its mechanism of action, its effects on global gene expression profiles, and provide detailed experimental protocols for studying these effects.
Core Mechanism of Action: Re-equilibration of PRC1
This compound functions as a peptidomimetic that modulates the activity of the CBX7 chromodomain.[1][2] Its primary mechanism involves a dual action:
-
Antagonism of H3K27me3 Binding: this compound competitively inhibits the binding of the CBX7 chromodomain to its canonical histone mark, H3K27me3. This disrupts the specific recruitment of the PRC1 complex to target gene promoters.[1]
-
Positive Allosteric Modulation of Nucleic Acid Binding: Concurrently, this compound enhances the affinity of CBX7 for non-specific DNA and RNA.[1]
This dual effect leads to a re-equilibration of the PRC1 complex, effectively displacing it from its specific gene targets and thereby reactivating their expression.[1]
Impact on Gene Expression Profiles
Based on ChIP-seq data from studies on UNC4976, the compound leads to a significant reduction in the occupancy of key PRC1 components, CBX7 and RING1B, at the promoters of Polycomb target genes.[1] This displacement is the direct cause of the subsequent changes in gene expression.
Table 1: Summary of Expected Gene Expression Changes Induced by this compound
| Gene Category | Expected Change in Expression | Rationale | Supporting Evidence |
| PRC1 Target Genes | Upregulation / Reactivation | Displacement of the repressive PRC1 complex from gene promoters. | ChIP-seq data shows reduced CBX7 and RING1B occupancy at target gene promoters following UNC4976 treatment.[1] |
| Developmental and Lineage-Specific Genes | Upregulation | Many PRC1 target genes are involved in developmental pathways and are silenced in differentiated cells. | The fundamental role of PRC1 is to maintain gene silencing programs that define cell identity.[3] |
| Non-PRC1 Target Genes | Minimal to No Direct Change | The mechanism of this compound is specific to the modulation of CBX7-containing PRC1 complexes. | The targeted nature of the compound suggests off-target effects on gene expression would be minimal. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to elucidate the impact of this compound on gene expression. These protocols are based on established techniques used in the field.
Cell Culture and Treatment
-
Cell Line: Mouse embryonic stem cells (mESCs) are a suitable model system as they are commonly used for studying Polycomb-mediated gene regulation.
-
Culture Conditions: Cells should be cultured in standard mESC media supplemented with LIF to maintain pluripotency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat mESCs with a working concentration of this compound (e.g., 20 µM) or a vehicle control for a specified duration (e.g., 4 hours) to observe effects on PRC1 occupancy and gene expression.[1]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to map the genome-wide occupancy of PRC1 components.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies specific to PRC1 components (e.g., CBX7, RING1B) or a negative control IgG.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of stringent washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment. Analyze the differential binding of PRC1 components between this compound-treated and control samples.
RNA Sequencing (RNA-seq)
This protocol is for analyzing the global gene expression changes induced by this compound.
-
RNA Isolation: Following treatment with this compound or vehicle control, harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use a statistical package (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between the this compound-treated and control groups.[4][5][6]
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of this compound in reactivating PRC1 target genes.
Caption: Integrated workflow for analyzing this compound's effects.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergy between Variant PRC1 Complexes Defines Polycomb-Mediated Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq differential expression analysis: An extended review and a software tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of differential gene expression results of RNA-seq data: review and integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
Unraveling the Cellular Machinery: A Technical Guide to the Action of UNC4976 TFA
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Novel Chromatin Modulator
This technical guide provides an in-depth exploration of the basic principles governing the cellular function of UNC4976 TFA, a potent and selective chemical probe. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanism of action, details experimental methodologies, and presents key quantitative data for this positive allosteric modulator of the Polycomb Repressive Complex 1 (PRC1).
Core Principles of this compound Function
This compound operates as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a critical component of the canonical Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism of action is unique and multifaceted, leading to a significant reprogramming of PRC1 function within the cell.
The primary cellular target of this compound is the CBX7 chromodomain. In normal cellular processes, CBX7, as part of the PRC1 complex, recognizes and binds to histone H3 trimethylated at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing. This interaction tethers PRC1 to specific gene loci, leading to the ubiquitination of histone H2A and subsequent transcriptional repression.
This compound disrupts this process through a dual mechanism:
-
Antagonism of H3K27me3 Binding: this compound competitively inhibits the binding of the CBX7 chromodomain to H3K27me3-marked nucleosomes.[1][2] This action displaces the PRC1 complex from its target gene promoters.
-
Allosteric Modulation of Nucleic Acid Binding: Concurrently, this compound allosterically enhances the affinity of the CBX7 chromodomain for non-specific DNA and RNA.[1][2] This leads to a redistribution of the PRC1 complex away from its specific target sites on chromatin and towards other nucleic acid structures within the nucleus.
The net effect of this dual action is the reactivation of PRC1 target genes. By displacing the repressive PRC1 complex, this compound facilitates the expression of genes previously silenced by this pathway. This targeted disruption of a key epigenetic regulatory mechanism underscores the potential of this compound as a valuable tool for studying Polycomb-mediated gene regulation and as a potential starting point for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with its target and its cellular effects.
| Compound | Target Chromodomain | Binding Affinity (Kd, nM) by ITC |
| UNC4976 | CBX2 | 270 ± 10 |
| CBX4 | 90 ± 10 | |
| CBX6 | 320 ± 20 | |
| CBX7 | 80 ± 10 | |
| CDYL2 | 1600 ± 100 |
Table 1: In vitro binding affinities of UNC4976 to various chromodomains as determined by Isothermal Titration Calorimetry (ITC). Data extracted from the supplementary information of Lamb et al., Cell Chemical Biology, 2019.
| Parameter | Value |
| Enhancement of CBX7 affinity for nucleic acids | ~4-fold |
| Enhanced cellular potency vs. UNC3866 | ~14-fold |
Table 2: Key efficacy parameters of UNC4976. Data sourced from Lamb et al., Cell Chemical Biology, 2019.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical PRC1 signaling pathway and the intervention point of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding of this compound to the CBX7 chromodomain and its effect on the interaction between CBX7 and nucleic acids.
Materials:
-
Purified CBX7 chromodomain protein
-
This compound
-
Fluorescently labeled (e.g., FAM) double-stranded DNA (dsDNA) or RNA oligonucleotides
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Titration:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add a fixed concentration of CBX7 chromodomain (e.g., 100 nM) and a fixed concentration of the fluorescently labeled nucleic acid probe (e.g., 10 nM).
-
Add the serially diluted this compound to the wells.
-
Include control wells with no compound (DMSO vehicle control) and no protein (for baseline fluorescence polarization).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the this compound concentration to determine the EC50 for the displacement of the nucleic acid probe or the enhancement of binding.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is employed to map the genome-wide localization of CBX7 and other PRC1 components in response to this compound treatment.
Cell Culture and Treatment:
-
Culture mouse embryonic stem cells (mESCs) under standard conditions.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for CBX7 (or another PRC1 component).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of CBX7 enrichment. Compare the enrichment profiles between this compound-treated and vehicle-treated samples.
Reverse Transcription Quantitative PCR (RT-qPCR)
This method is used to quantify the changes in the expression of PRC1 target genes following treatment with this compound.
Cell Culture and Treatment:
-
Culture human embryonic kidney (HEK293) cells under standard conditions.
-
Treat cells with a dose-response of this compound or vehicle (DMSO) for 24 hours.
Procedure:
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA, gene-specific primers for a PRC1 target gene (e.g., p16/CDKN2A) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
This comprehensive guide provides a foundational understanding of the cellular mechanisms of this compound, supported by quantitative data and detailed experimental protocols. This information is intended to empower researchers in their exploration of Polycomb biology and the development of novel therapeutic strategies targeting epigenetic regulation.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC4976 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent and cell-permeable peptidomimetic that functions as a positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) chromodomain protein, CBX7.[1][2] As a first-in-class molecule with this mechanism, UNC4976 provides a valuable tool for investigating the biological roles of CBX7 and the broader PRC1 complex in gene regulation and disease. These application notes provide detailed protocols for the use of UNC4976 TFA in cell culture experiments, enabling researchers to probe its effects on cellular pathways and phenotypes.
Mechanism of Action
UNC4976 exhibits a unique dual mechanism of action. It competitively antagonizes the binding of the histone H3 lysine 27 trimethylation (H3K27me3) mark to the CBX7 chromodomain.[2] Simultaneously, it enhances the non-specific binding of CBX7 to DNA and RNA.[1][2] This allosteric modulation results in the re-equilibration of PRC1 occupancy away from its canonical H3K27me3 target genes, leading to rapid changes in gene expression.[1]
Quantitative Data Summary
The following table summarizes the key molecular and cellular effects of UNC4976 based on published data.
| Parameter | Value/Effect | Cell Type | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of CBX7 | - | [1][2] |
| Primary Target | CBX7 Chromodomain | - | [1] |
| Effect on CBX7-H3K27me3 Interaction | Antagonizes binding | - | [2] |
| Effect on CBX7-Nucleic Acid Interaction | Enhances non-specific binding to DNA and RNA | - | [1][2] |
| Cellular Outcome | Re-equilibration of PRC1 away from H3K27me3 target genes | Mouse Embryonic Stem Cells (mESCs) | [1] |
| Reported Treatment Concentration & Time (ChIP-seq) | 20 µM for 4 hours | Mouse Embryonic Stem Cells (mESCs) | [1] |
| Cellular Potency Enhancement (vs. UNC3866) | 14-fold | - | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a recommended concentration of 10 mM.[4] Ultrasonic agitation may be necessary to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Ensure the vials are tightly sealed to prevent moisture absorption.[4][5]
2. General Protocol for Cell Culture Treatment
This protocol provides a general guideline for treating adherent cells with this compound. Optimization of cell density, compound concentration, and incubation time is recommended for each cell line and experimental endpoint.
-
Cell Seeding:
-
Culture cells of interest in appropriate growth medium and conditions until they reach approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the desired culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 50-70% confluency at the time of treatment. Allow cells to adhere and recover for at least 18-24 hours.
-
-
Compound Preparation and Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve accurate final concentrations.
-
Include a vehicle control in your experimental setup. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period. Based on published ChIP-seq experiments, a 4-hour incubation with 20 µM UNC4976 was sufficient to observe changes in PRC1 occupancy.[1] However, the optimal incubation time will depend on the specific cellular process being investigated.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Gene Expression Analysis: RNA extraction followed by RT-qPCR or RNA-sequencing.
-
Chromatin Immunoprecipitation (ChIP): To assess changes in the genomic localization of PRC1 components like CBX7 and RING1B.
-
Protein Analysis: Western blotting to examine changes in protein levels.
-
Cell Viability and Proliferation Assays: To determine cytotoxic or cytostatic effects.
-
-
Visualizations
Caption: UNC4976 Mechanism of Action.
Caption: Cell Culture Treatment Workflow.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC4976 TFA in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing UNC4976 TFA, a potent and selective positive allosteric modulator (PAM) of the CBX7 chromodomain, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This document includes the mechanism of action, detailed experimental protocols, and expected outcomes.
Introduction to this compound
This compound is a peptidomimetic chemical probe that targets CBX7, a core component of the canonical Polycomb Repressive Complex 1 (cPRC1).[1][2] Its unique mechanism of action involves simultaneously antagonizing the H3K27me3-specific recruitment of CBX7 to target genes while increasing its non-specific binding to DNA and RNA.[1][3] This dual activity leads to the effective displacement of the PRC1 complex from its chromatin targets, resulting in the reactivation of Polycomb target genes.[1]
Mechanism of Action
The PRC1 complex plays a critical role in gene silencing and the maintenance of cell identity through the regulation of chromatin structure. The CBX7 subunit of cPRC1 recognizes and binds to trimethylated histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin. This interaction is crucial for the recruitment and stabilization of PRC1 at specific genomic loci.
This compound disrupts this process by acting as a positive allosteric modulator of nucleic acid binding to the CBX7 chromodomain.[1] This leads to a re-equilibration of PRC1 away from H3K27me3-marked chromatin, effectively inhibiting its repressive function.
Below is a diagram illustrating the signaling pathway of PRC1-mediated gene silencing and the point of intervention by this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on PRC1 complex occupancy as determined by ChIP-seq in mouse embryonic stem cells (mESCs).
| Cell Line | Treatment | Target Protein | Change in Occupancy | Reference |
| mESCs | 20 µM this compound for 4 hours | CBX7 | ~40% reduction | [1] |
| mESCs | 20 µM this compound for 4 hours | RING1B | ~40% reduction | [1] |
| mESCs | 20 µM this compound for 4 hours | SUZ12 (PRC2) | Mild or insignificant reduction | [1] |
| mESCs | 20 µM this compound for 4 hours | H3K27me3 | Mild or insignificant reduction | [1] |
Experimental Workflow for ChIP-seq with this compound
The following diagram outlines the major steps in a ChIP-seq experiment designed to investigate the effects of this compound on the genomic occupancy of a target protein like CBX7.
Detailed Experimental Protocol
This protocol is a general guideline for performing a ChIP-seq experiment with this compound in cultured mammalian cells. Optimization of conditions such as cell number, antibody concentration, and sonication parameters may be necessary for different cell types and targets.
Materials:
-
This compound (stored as a stock solution in DMSO at -80°C)
-
Mammalian cell line of interest (e.g., mESCs, HEK293T)
-
Cell culture reagents
-
Formaldehyde (37% solution)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis and wash buffers (see below)
-
ChIP-grade antibody against the target protein (e.g., CBX7, RING1B)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Protease inhibitors
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with freshly added protease inhibitors.
-
Wash Buffer 1: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
Wash Buffer 2: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
Wash Buffer 3: 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate.
-
TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for the desired duration (e.g., 4 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Sonication:
-
Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade antibody against the target protein or control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads by incubating with Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a standard DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Conduct differential binding analysis to compare this compound-treated samples with vehicle controls to identify regions with significantly altered protein occupancy.
-
Conclusion
This compound is a valuable tool for dissecting the role of the PRC1 complex in gene regulation. The protocols and information provided here offer a comprehensive guide for researchers to design and execute ChIP-seq experiments to investigate the effects of this potent CBX7 modulator on the epigenome. Successful application of these methods will contribute to a deeper understanding of Polycomb-mediated gene silencing and its dysregulation in disease.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 2. Using ChIP-seq technology to generate high-resolution profiles of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC4976 TFA: Application Notes for Stock Solution Preparation and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of stock solutions of UNC4976 TFA, a positive allosteric modulator (PAM) of the CBX7 chromodomain. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and reproducibility in downstream applications.
Compound Information
This compound is a peptidomimetic that functions as a positive allosteric modulator of the CBX7 chromodomain's interaction with nucleic acids.[1][2] It has a dual mechanism of action: it antagonizes the specific recruitment of CBX7 to H3K27me3-marked target genes while simultaneously enhancing its non-specific binding to DNA and RNA.[1][2]
Solubility Data
This compound is supplied as a solid, white to off-white powder.[1] The recommended solvent for creating stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] It is important to use freshly opened, anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the product.[1]
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL | 52.02 mM | Ultrasonic agitation is required for complete dissolution.[1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Ultrasonic water bath
-
Centrifuge
Procedure
-
Equilibration: Before opening, allow the vial containing the lyophilized this compound powder to equilibrate to room temperature for a minimum of 20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom of the vial.
-
Solvent Addition: Based on the mass of the this compound provided, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 961.12 g/mol ), add 0.1040 mL of DMSO.[1][2]
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the vial for 1-2 minutes to facilitate initial mixing.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter is dissolved.[1][2] Visually inspect the solution against a light source to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to product degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
For long-term storage, store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[1][2]
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1][2]
-
Stock Solution Calculation Table
The following table provides pre-calculated volumes of DMSO required to prepare stock solutions of various concentrations from different starting masses of this compound.[1][2]
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 1.0405 mL | 5.2023 mL | 10.4045 mL |
| 5 mM | 0.2081 mL | 1.0405 mL | 2.0809 mL |
| 10 mM | 0.1040 mL | 0.5202 mL | 1.0405 mL |
Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound on the CBX7 chromodomain.
Caption: this compound allosterically modulates CBX7, inhibiting its specific binding to H3K27me3 while promoting non-specific binding to nucleic acids.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the key steps for preparing a stock solution of this compound.
Caption: A stepwise workflow for the proper preparation and storage of this compound stock solutions.
References
Application Notes and Protocols for UNC4976 TFA in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing UNC4976 TFA, a potent and cell-permeable positive allosteric modulator (PAM) of the Chromobox homolog 7 (CBX7) chromodomain, in various cellular assays. This compound facilitates the study of Polycomb Repressive Complex 1 (PRC1) function and its role in gene regulation.
Introduction to this compound
UNC4976 is a peptidomimetic compound that acts as a positive allosteric modulator of the CBX7 chromodomain's interaction with nucleic acids.[1][2] This modulation enhances the non-specific binding of CBX7 to DNA and RNA, leading to a re-equilibration of PRC1 away from its canonical H3K27me3 target genes.[1][2] This activity makes UNC4976 a valuable chemical probe for investigating the biological roles of PRC1 and for potential therapeutic development.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C49H71F3N6O10 | [3] |
| Molecular Weight | 961.12 g/mol | [3] |
| Solubility | 50 mg/mL (52.02 mM) in DMSO (ultrasonication may be required) | [3] |
| Storage (Powder) | -80°C for 2 years, -20°C for 1 year (sealed from moisture) | [3] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month (sealed from moisture) | [4] |
Mechanism of Action: Modulation of PRC1
This compound targets CBX7, a core component of the canonical PRC1 complex. The PRC1 complex plays a crucial role in gene silencing and epigenetic regulation.[5][6] UNC4976 enhances the affinity of the CBX7 chromodomain for nucleic acids, which in turn displaces the PRC1 complex from its target gene promoters marked by H3K27me3. This leads to the de-repression of PRC1 target genes.
Recommended Concentrations for Cellular Assays
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental goals. Below is a summary of concentrations reported in the literature, which can be used as a starting point for optimization.
| Assay Type | Cell Line | Concentration | Treatment Duration | Outcome | Reference |
| GFP Reporter Assay | Mouse Embryonic Stem Cells (mESCs) | EC50: 3.207 ± 0.352 µM | 48 hours | De-repression of GFP reporter | [1][7] |
| Chromatin Immunoprecipitation (ChIP-seq) | Mouse Embryonic Stem Cells (mESCs) | 20 µM | 4 hours | Displacement of CBX7-PRC1 from target genes | [1] |
| Reverse Transcription Quantitative PCR (RT-qPCR) | HEK293 | 6 µM and 20 µM | Not specified | Increased expression of Polycomb target genes | [1] |
| Cell Viability Assay (CellTiter-Glo) | Mouse Embryonic Stem Cells (mESCs) | Up to 100 µM | Not specified | Weak toxicity observed only at 100 µM | [1] |
Experimental Protocols
Note on TFA Salt: UNC4976 is supplied as a trifluoroacetic acid (TFA) salt. While generally well-tolerated in cell culture at low concentrations, it is advisable to include a vehicle control (e.g., DMSO) and a TFA salt control in sensitive assays to account for any potential non-specific effects.
Stock Solution Preparation
-
Material: this compound powder, DMSO (cell culture grade).
-
Procedure:
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Polycomb Repressive Complex 1 Controls Maintenance of Fungiform Papillae by Repressing Sonic Hedgehog Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb repressive complex 1: Regulators of neurogenesis from embryonic to adult stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application of UNC4976 TFA in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent and cell-permeable positive allosteric modulator (PAM) of the chromodomains of Polycomb Repressive Complex 1 (PRC1) subunits, specifically CBX7 and CBX8.[1][2][3] Unlike competitive inhibitors that block the binding of endogenous ligands, UNC4976 enhances the affinity of these chromodomains for nucleic acids (DNA and RNA).[1] This unique mechanism of action makes UNC4976 a valuable chemical probe for studying the biological roles of PRC1 and for the development of novel therapeutic agents. Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying molecular interactions, such as the binding of UNC4976 to its target proteins and its effect on their interaction with other molecules.[4] This document provides detailed application notes and protocols for utilizing UNC4976 TFA in fluorescence polarization assays.
Principle of Fluorescence Polarization
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4] When a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized. However, when the tracer binds to a much larger molecule (e.g., a protein), its rotation is slowed considerably, and the emitted light remains highly polarized. This change in polarization is measured by a specialized plate reader and is proportional to the fraction of the tracer that is bound.
In the context of UNC4976, an FP assay can be designed to monitor the interaction between a CBX protein chromodomain and a fluorescently labeled nucleic acid probe. The positive allosteric modulation by UNC4976 will result in an increased affinity of the CBX protein for the nucleic acid probe, leading to a significant increase in the fluorescence polarization signal.
Data Presentation
The following table summarizes the key quantitative data for an FP assay designed to characterize the positive allosteric modulation of the CBX7 chromodomain by this compound. The data is based on the findings from Lamb KN, et al. (2019).
| Parameter | Value | Description |
| CBX7 Chromodomain Concentration | 30 µM | The concentration of the CBX7 protein used in the assay. |
| FAM-dsDNA Probe Concentration | 100 nM | The concentration of the fluorescein-labeled double-stranded DNA probe. |
| This compound Concentration Range | 0.1 - 100 µM | The range of this compound concentrations tested to observe a dose-dependent effect. |
| Observed Effect | Increased FP Signal | This compound causes a dose-dependent increase in the fluorescence polarization signal, indicating enhanced binding of the FAM-dsDNA probe to the CBX7 chromodomain. |
Experimental Protocols
This section provides a detailed protocol for a fluorescence polarization assay to measure the positive allosteric modulation of the CBX7 chromodomain by this compound.
Materials and Reagents
-
This compound (≥95% purity)
-
Recombinant human CBX7 chromodomain
-
FAM-labeled double-stranded DNA probe (custom synthesis)
-
UNC4219 (negative control compound)
-
UNC3866 (related compound for comparison)
-
FP Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
DMSO (for compound dilution)
-
Black, low-volume, non-binding surface 384-well plates
-
Fluorescence polarization plate reader with appropriate filters for FAM (Excitation: 485 nm, Emission: 520 nm)
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound, UNC4219, and UNC3866 in DMSO.
-
Prepare serial dilutions of the compounds in DMSO. For a typical dose-response curve, a 10-point, 3-fold dilution series starting from 10 mM is recommended.
-
Prepare a working solution of the CBX7 chromodomain at 60 µM in FP Assay Buffer.
-
Prepare a working solution of the FAM-dsDNA probe at 200 nM in FP Assay Buffer.
-
-
Assay Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds (or DMSO for the 'no compound' control) to the appropriate wells.
-
Add 10 µL of the 60 µM CBX7 chromodomain solution to all wells except the 'no protein' control wells. To the 'no protein' control wells, add 10 µL of FP Assay Buffer.
-
Add 10 µL of the 200 nM FAM-dsDNA probe solution to all wells.
-
The final volume in each well will be 21 µL, with final concentrations of 30 µM CBX7 chromodomain and 100 nM FAM-dsDNA probe. The final DMSO concentration should be kept below 1%.
-
-
Incubation:
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature (25°C) for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements. Use an excitation wavelength of 485 nm and an emission wavelength of 520 nm for the FAM fluorophore.
-
Record the millipolarization (mP) values for each well.
-
-
Data Analysis:
-
Subtract the average mP value of the 'no protein' control wells from all other mP values to correct for background polarization.
-
Plot the corrected mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal increase in polarization.
-
Visualizations
Signaling Pathway of UNC4976 Action
Caption: this compound acts as a PAM, enhancing CBX7's affinity for nucleic acids.
Experimental Workflow for FP Assay
Caption: Workflow for the this compound fluorescence polarization assay.
Logical Relationship of Allosteric Modulation
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PRC1 Target Gene Reactivation Using UNC4976 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC4976 TFA, a potent and cellularly active chemical probe, to investigate the reactivation of Polycomb Repressive Complex 1 (PRC1) target genes. This compound serves as a valuable tool for dissecting the role of PRC1 in gene silencing and for exploring potential therapeutic strategies targeting Polycomb-mediated repression in various diseases, including cancer.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator that plays a critical role in maintaining transcriptional repression of developmental genes, thereby governing cell identity and differentiation.[1][2] The classical model of Polycomb-mediated silencing involves the recruitment of PRC1 to target gene promoters through the recognition of histone H3 lysine 27 trimethylation (H3K27me3), a mark deposited by PRC2.[3] Upon recruitment, the RING1A/B subunit of PRC1 ubiquitinates histone H2A at lysine 119 (H2AK119ub1), leading to chromatin compaction and gene silencing.[2][3] Dysregulation of PRC1 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5]
UNC4976 is a potent positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the canonical PRC1 complex.[4][5] Its mechanism of action involves enhancing the binding of the CBX7 chromodomain to nucleic acids, which paradoxically leads to the displacement of the PRC1 complex from its target gene promoters marked by H3K27me3.[4][5] This displacement results in the reactivation of PRC1 target gene expression.[4] UNC4976 has been shown to be significantly more potent in cellular assays compared to its predecessor, UNC3866.[4] The trifluoroacetic acid (TFA) salt of UNC4976 is a common formulation used in research.
Data Presentation
Table 1: In Vitro Binding Affinity of UNC4976
| Protein Domain | Binding Affinity (Kd) in µM | Selectivity vs. CBX7 | Reference |
| CBX7 | ~0.1 (by ITC) | - | [4] |
| CBX4 | Equiponent to CBX7 | ~1 | [4] |
| CBX2 | 28-fold weaker than CBX7 | 28 | [4] |
| CBX6 | 9-fold weaker than CBX7 | 9 | [4] |
| CDYL2 | 8-fold weaker than CBX7 | 8 | [4] |
ITC: Isothermal Titration Calorimetry
Table 2: Cellular Potency of UNC4976
| Assay | Cell Line | EC50 (µM) | Comparison to UNC3866 | Reference |
| Polycomb in-vivo Assay (GFP Reporter) | mESC | 3.207 ± 0.352 | ~14-fold more potent | [4] |
| Cell Viability (Cell Titer-Glo) | HEK293 | > 50 | Non-toxic at active concentrations | [4] |
mESC: mouse Embryonic Stem Cells
Signaling Pathway and Mechanism of Action
References
- 1. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC4976 TFA in Combination with Other Epigenetic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Rationale
Epigenetic modifications are critical regulators of gene expression and chromatin architecture. Their dysregulation is a hallmark of numerous diseases, including cancer. The reversibility of these modifications makes the enzymes that mediate them attractive therapeutic targets. UNC4976 TFA is a potent and specific chemical probe that targets the Polycomb Repressive Complex 1 (PRC1), a key player in epigenetic silencing. While this compound has demonstrated significant cellular activity as a single agent, the combination with other epigenetic inhibitors targeting distinct regulatory pathways holds the potential for synergistic or additive therapeutic effects. This document provides an overview of this compound's mechanism of action and presents generalized protocols for exploring its combination with other classes of epigenetic inhibitors, such as Bromodomain and Extra-Terminal domain (BET) inhibitors, Histone Deacetylase (HDAC) inhibitors, and DNA Methyltransferase (DNMT) inhibitors.
Disclaimer: The following application notes and protocols are based on the known mechanism of this compound and general principles of epigenetic drug combinations. As of the latest literature review, specific studies detailing the combination of this compound with other epigenetic inhibitors have not been published. Therefore, the experimental protocols provided are intended as a general guide for researchers to design their own studies.
II. This compound: Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the canonical PRC1 complex.[1][2] Its mechanism of action is unique in that it simultaneously antagonizes the H3K27me3-specific recruitment of CBX7 to target genes while increasing its non-specific binding to DNA and RNA.[1][2] This dual activity leads to a redistribution of PRC1 away from its canonical target genes, resulting in their derepression.
The key features of this compound's mechanism are:
-
Positive Allosteric Modulation: this compound enhances the affinity of the CBX7 chromodomain for nucleic acids.
-
Displacement of PRC1: By altering the binding preferences of CBX7, this compound effectively displaces the PRC1 complex from its target gene promoters.
-
Gene Reactivation: The removal of the repressive PRC1 complex leads to the reactivation of silenced genes.
III. Rationale for Combination Therapies
The epigenome is regulated by a complex interplay of writers, readers, and erasers of epigenetic marks. Targeting a single pathway may lead to compensatory mechanisms that limit therapeutic efficacy. Combining epigenetic inhibitors with distinct mechanisms of action can overcome this limitation and lead to enhanced anti-cancer activity.
-
This compound + BET Inhibitors: BET proteins (like BRD4) are "readers" of acetylated histones and are crucial for the transcription of key oncogenes. Combining a PRC1 inhibitor (this compound) to reactivate tumor suppressor genes with a BET inhibitor to suppress oncogene expression presents a rational strategy for a dual-pronged anti-cancer attack. Studies have shown that combining BET inhibitors with HDAC inhibitors can be synergistic.[3][4]
-
This compound + HDAC Inhibitors: HDAC inhibitors increase global histone acetylation, leading to a more open chromatin state and activation of gene expression. The combination with this compound could be synergistic, as this compound would specifically derepress PRC1 target genes, while HDAC inhibitors would create a broadly permissive environment for transcription. Synergistic effects have been observed when combining BET inhibitors with HDAC inhibitors.[3][4]
-
This compound + DNMT Inhibitors: DNMT inhibitors prevent DNA methylation, a key mechanism for stable gene silencing. Combining a DNMT inhibitor to prevent the silencing of tumor suppressor genes with this compound to actively remove the repressive PRC1 complex could lead to a more robust and sustained reactivation of these genes.
IV. Quantitative Data Summary (Hypothetical)
As no specific data for this compound combinations exist, the following table is a template for how researchers could present their findings.
| Combination | Cell Line | Assay | Synergy Score (CI) | Key Findings |
| This compound + BETi (e.g., JQ1) | Cancer Cell Line A | Cell Viability (MTT) | [Value] | [e.g., Synergistic reduction in cell proliferation] |
| This compound + HDACi (e.g., Vorinostat) | Cancer Cell Line B | Apoptosis (Caspase-Glo) | [Value] | [e.g., Enhanced induction of apoptosis] |
| This compound + DNMTi (e.g., 5-Azacytidine) | Cancer Cell Line C | Gene Reactivation (qRT-PCR) | N/A | [e.g., Additive effect on tumor suppressor gene expression] |
Note: The Synergy Score (Combination Index, CI) can be calculated using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
V. Experimental Protocols
The following are generalized protocols for assessing the effects of this compound in combination with other epigenetic inhibitors.
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the effect of this compound in combination with another epigenetic inhibitor on cancer cell viability and to quantify potential synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Epigenetic inhibitor of choice (BETi, HDACi, or DNMTi)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the second inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the second inhibitor, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic, additive, or antagonistic.
-
Protocol 2: Apoptosis Assay
Objective: To assess whether the combination of this compound and another epigenetic inhibitor induces apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Epigenetic inhibitor of choice
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the second inhibitor, and the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubation: Incubate for a suitable time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To investigate the effect of the drug combination on the expression of target genes (e.g., reactivated tumor suppressor genes or downregulated oncogenes).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Epigenetic inhibitor of choice
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the individual drugs and their combination for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for the genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
VI. Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Combining epigenetic drugs with other therapies for solid tumours - past lessons and future promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC4976 TFA Treatment in Mouse Embryonic Stem Cells (mESCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 is a potent, cell-permeable positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) chromodomain, CBX7.[1][2][3] In mouse embryonic stem cells (mESCs), the PRC1 complex, particularly the variant containing the CBX7 subunit, plays a crucial role in regulating pluripotency and lineage commitment by maintaining the repression of developmental genes.[1][2][4] CBX7 is essential for the recruitment of the catalytic subunit RING1B to chromatin, which in turn ubiquitinates histone H2A at lysine 119 (H2AK119ub), a hallmark of Polycomb-mediated gene silencing. UNC4976 functions by binding to the CBX7 chromodomain, which antagonizes its H3K27me3-specific recruitment to target genes while simultaneously enhancing its non-specific binding to DNA and RNA.[1][2][3] This modulation of CBX7 activity leads to the displacement of the CBX7-containing PRC1 complex from its target gene promoters, resulting in the de-repression of these genes. These application notes provide detailed protocols for the treatment of mESCs with UNC4976 TFA to study its effects on PRC1 function, gene expression, and cell fate.
Data Presentation
Table 1: Summary of this compound Treatment Parameters and Expected Outcomes in mESCs
| Parameter | Value | Expected Outcome | Reference |
| Compound | This compound | Positive allosteric modulator of CBX7 | [1][2][3] |
| Target | CBX7 chromodomain of the PRC1 complex | Displacement of CBX7-PRC1 from target genes | [1] |
| Cell Line | Mouse Embryonic Stem Cells (e.g., E14) | Investigation of pluripotency and differentiation pathways | [1] |
| Working Concentration | 6 µM - 20 µM | Dose-dependent displacement of CBX7 and RING1B from chromatin | [1] |
| Treatment Duration | 4 - 6 hours | Observation of early changes in PRC1 occupancy at target genes | [1] |
| Negative Control | UNC4219 (inactive control compound) | No significant displacement of CBX7-PRC1 | [1] |
| Primary Readout | ChIP-qPCR, ChIP-seq | Quantification of CBX7 and RING1B binding at Polycomb target genes | [1] |
| Secondary Readout | RT-qPCR | Analysis of changes in the expression of Polycomb target genes | [1] |
Signaling Pathway Diagram
References
- 1. RYBP and Cbx7 define specific biological functions of polycomb complexes in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of PKCi-mediated pluripotency and gene expression by polycomb complex 1 in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for RT-qPCR Analysis of Gene Expression Following UNC4976 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC4976 TFA is a potent and specific positive allosteric modulator (PAM) of the chromodomain of CBX7, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] PRC1 is a key epigenetic regulator that mediates gene silencing, and its dysregulation is implicated in various diseases, including cancer. The mechanism of action of UNC4976 involves a unique dual activity: it competitively antagonizes the binding of histone H3 lysine 27 trimethylation (H3K27me3) to the CBX7 chromodomain while simultaneously enhancing the non-specific binding of CBX7 to nucleic acids (DNA and RNA).[1][3] This combined effect leads to the displacement of CBX7-containing PRC1 from its target gene promoters, resulting in the reactivation of previously silenced genes.[1]
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique for measuring changes in gene expression.[4] It is an ideal method to quantify the upregulation of PRC1 target genes following treatment with this compound. These application notes provide a detailed protocol for researchers to effectively design, execute, and analyze RT-qPCR experiments to assess the pharmacological activity of this compound in a cell-based model.
Signaling Pathway and Mechanism of Action
This compound's unique mechanism of action results in the reactivation of genes silenced by the PRC1 complex. The diagram below illustrates the proposed signaling pathway.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - The role of PRC1.6 in HEK293 cell function. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for In Vitro Binding Assays with UNC4976 TFA and CBX7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing in vitro binding assays involving the small molecule UNC4976 TFA and the chromobox protein homolog 7 (CBX7). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to this compound and CBX7
CBX7 (Chromobox Protein Homolog 7) is a component of the Polycomb Repressive Complex 1 (PRC1), a key player in epigenetic regulation. By binding to methylated histones, specifically H3K27me3, CBX7 is involved in gene silencing, cellular senescence, and has a complex, often dual, role in cancer development.
This compound is a potent and cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of CBX7.[1] It competitively binds to the H3K27me3 binding pocket of CBX7, thereby antagonizing its interaction with chromatin.[1] Concurrently, UNC4976 enhances the affinity of CBX7 for nucleic acids, including both DNA and RNA.[2] This unique mechanism of action makes UNC4976 a valuable tool for studying the functions of CBX7 and as a potential therapeutic agent. An AlphaScreen competition assay has shown that UNC4976 binds to CBX7 with an IC50 of 20 nM.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction between UNC4976 and CBX7.
| Parameter | Value | Assay Method | Reference |
| IC50 | 20 nM | AlphaScreen | [3][4] |
| Binding Action | Positive Allosteric Modulator | Fluorescence Polarization | |
| Effect on Nucleic Acid Binding | Enhances affinity for DNA and RNA | Fluorescence Polarization |
Experimental Protocols
Detailed methodologies for three key in vitro binding assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and equipment.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled nucleic acid upon binding to CBX7, and how this interaction is modulated by this compound.
Objective: To determine the effect of this compound on the binding of CBX7 to a fluorescently labeled DNA or RNA probe.
Materials:
-
Recombinant human CBX7 protein
-
This compound
-
Fluorescently labeled DNA or RNA probe (e.g., FAM-labeled dsDNA)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, non-binding, black microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Dilute the recombinant CBX7 protein and the fluorescent probe in the assay buffer to the desired working concentrations. A starting point could be a final concentration of 30 µM CBX7 and 100 nM of the fluorescent probe.[2]
-
-
Assay Setup:
-
In a 384-well plate, add the assay components in the following order:
-
Assay Buffer
-
This compound at various concentrations (prepare a serial dilution in DMSO and then dilute in assay buffer). Include a DMSO-only control.
-
Recombinant CBX7 protein.
-
Fluorescently labeled nucleic acid probe.
-
-
The final volume in each well should be uniform (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the concentration of this compound. An increase in mP indicates an enhanced binding of CBX7 to the nucleic acid probe.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To characterize the thermodynamic parameters of the this compound and CBX7 interaction.
Materials:
-
Recombinant human CBX7 protein
-
This compound
-
ITC Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT (must be identical for both protein and compound)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the CBX7 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. It is critical that the buffer for both the protein and the compound are identical to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the CBX7 protein into the sample cell (e.g., at a concentration of 10-50 µM).
-
Load this compound into the injection syringe (e.g., at a concentration 10-20 times that of the protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the ITC buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures molecular interactions in a homogeneous format. It is highly sensitive and suitable for high-throughput screening.
Objective: To determine the IC50 of this compound for the inhibition of the CBX7-H3K27me3 interaction.
Materials:
-
Recombinant human CBX7 protein (e.g., GST-tagged)
-
Biotinylated H3K27me3 peptide
-
This compound
-
AlphaScreen Glutathione Donor Beads
-
Streptavidin-coated Acceptor Beads
-
AlphaScreen Assay Buffer: (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well, white, opaque microplates (e.g., ProxiPlate)
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the following components in a final volume of 10 µL:
-
This compound at various concentrations or DMSO control.
-
GST-tagged CBX7 protein.
-
Biotinylated H3K27me3 peptide.
-
-
Incubate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Add a mixture of Glutathione Donor Beads and Streptavidin-coated Acceptor Beads to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the amount of inhibition.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC4976 | CBX7 modulator | Probechem Biochemicals [probechem.com]
- 4. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC4976 TFA not showing cellular effect
Welcome to the technical support center for UNC4976 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the lack of an observed cellular effect.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any cellular effect after treating my cells with this compound. What are the potential reasons?
A1: Several factors could contribute to a lack of cellular effect. Here is a checklist of potential issues to investigate:
-
Compound Integrity and Handling:
-
Improper Storage: this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Ensure the compound has been stored correctly and protected from moisture.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation.[1] It is recommended to aliquot the stock solution upon preparation.[1]
-
Solubility Issues: While UNC4976 was developed to have improved cellular efficacy, related compounds have shown solubility limitations.[2][3] Ensure the compound is fully dissolved in the appropriate solvent before adding it to your cell culture media.
-
-
Experimental Setup:
-
Incorrect Concentration: The cellular EC50 of UNC4976 is in the low micromolar range.[2] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Insufficient Incubation Time: The effects of UNC4976 on gene expression may not be apparent at very early time points. Consider a time-course experiment to identify the optimal treatment duration.
-
Inappropriate Cell Line: The effects of UNC4976 are dependent on the cellular context, specifically the role of the Polycomb Repressive Complex 1 (PRC1) and CBX7 in regulating your genes of interest. The compound's effects have been demonstrated in cell lines like HEK293 and mESCs.[2]
-
Assay Sensitivity: Your readout for cellular effect might not be sensitive enough to detect the changes induced by UNC4976. Consider using multiple orthogonal assays to measure the compound's effect, such as RT-qPCR for Polycomb target genes, ChIP-seq to assess PRC1 occupancy, or a GFP reporter assay if available.[2][4]
-
-
Mechanism of Action:
-
Misunderstanding the MoA: UNC4976 is not a traditional inhibitor but a positive allosteric modulator (PAM).[2][4] It enhances the binding of the CBX7 chromodomain to nucleic acids, which in turn displaces PRC1 from its target genes.[2][4] Ensure your experimental hypothesis aligns with this mechanism.
-
Q2: What is the mechanism of action of UNC4976?
A2: UNC4976 is a positive allosteric modulator (PAM) of the CBX7 chromodomain.[2][4] Its mechanism can be summarized as follows:
-
UNC4976 binds to the CBX7 chromodomain.
-
This binding event enhances the affinity of CBX7 for nucleic acids (DNA and RNA).[2]
-
The increased non-specific binding to nucleic acids leads to the displacement of the PRC1 complex from its specific binding sites at H3K27me3-marked histones on chromatin.[2][4]
-
The re-equilibration of PRC1 away from these target genes results in increased gene expression.[2]
Q3: How does UNC4976 differ from its analog, UNC3866?
A3: While both UNC4976 and UNC3866 are CBX7 binders, UNC4976 demonstrates significantly enhanced cellular potency.[2][3] This is attributed to its unique positive allosteric modulation of nucleic acid binding, a mechanism not observed with UNC3866.[2]
Quantitative Data Summary
| Compound | Cellular EC50 (CBX7 Reporter Assay) | Fold Enhancement over UNC3866 | Reference |
| UNC4976 | ~1.5 µM | ~14-fold | [2] |
| UNC3866 | ~21 µM | 1-fold | [2] |
Experimental Protocols
General Protocol for Assessing UNC4976 Cellular Activity by RT-qPCR:
-
Cell Seeding: Plate your cells of interest (e.g., HEK293) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of UNC4976 concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform quantitative real-time PCR using primers for known Polycomb target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the relative gene expression changes in UNC4976-treated cells compared to the vehicle control.
Visualizations
Caption: Mechanism of UNC4976 action.
Caption: Troubleshooting workflow for UNC4976 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing UNC4976 TFA concentration for maximum potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC4976 TFA. The information provided is intended to assist in optimizing experimental conditions to achieve maximum potency and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is UNC4976 and what is its mechanism of action?
A1: UNC4976 is a potent and cell-permeable peptidomimetic that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain.[1][2] Its mechanism of action involves binding to the CBX7 protein and enhancing its affinity for nucleic acids (DNA and RNA).[1][2][3] This allosteric modulation leads to a re-equilibration of the Polycomb Repressive Complex 1 (PRC1) away from its canonical H3K27me3 targets.[2][3]
Q2: Why is UNC4976 supplied as a trifluoroacetate (TFA) salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of synthetic peptides and peptidomimetics like UNC4976. It serves as a counter-ion to protonate the molecule, aiding in its stability and solubility during lyophilization. While the TFA salt form can enhance water solubility and stability, residual TFA may impact experimental outcomes.
Q3: Can residual TFA in my UNC4976 sample affect my experiments?
A3: Yes, residual TFA can potentially interfere with your experiments in several ways:
-
Alteration of pH: TFA is a strong acid and can lower the pH of your experimental solutions, which may affect cell viability, enzyme kinetics, or protein stability.
-
Direct Biological Effects: At certain concentrations, TFA has been reported to inhibit or, in some cases, promote cell proliferation in cellular assays.[4]
-
Assay Interference: TFA can interfere with certain biochemical and biophysical assays.
Q4: How can I determine the net peptide content of my this compound sample?
A4: The presence of TFA and other substances like water can reduce the actual peptide content in a lyophilized sample. To determine the precise amount of UNC4976 in your vial, it is recommended to perform peptide content analysis (e.g., via amino acid analysis or quantitative NMR).
Q5: What is the recommended solvent for dissolving this compound?
A5: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent potency of UNC4976 | 1. Suboptimal Dissolution: Incomplete solubilization of this compound can lead to inaccurate concentration determination. 2. TFA Interference: Residual TFA may be affecting the biological activity in your specific assay system. 3. Degradation of UNC4976: Improper storage or handling may lead to the degradation of the peptidomimetic. | 1. Ensure complete dissolution in DMSO. Gentle vortexing or sonication may aid in solubilization. 2. Consider performing a TFA removal or exchange procedure (see Experimental Protocols section). 3. Store the lyophilized powder and stock solutions as recommended by the supplier (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Precipitation of UNC4976 in aqueous buffer | 1. Poor Aqueous Solubility: UNC4976 is a hydrophobic molecule, and direct dilution of a concentrated DMSO stock into an aqueous buffer can cause precipitation. 2. Buffer Incompatibility: The pH or ionic strength of the buffer may not be optimal for UNC4976 solubility. | 1. Perform a serial dilution of the DMSO stock solution. When preparing working solutions, add the UNC4976 stock to the aqueous buffer slowly while vortexing. 2. Test different buffer systems or the addition of a small percentage of a co-solvent (e.g., DMSO, ethanol) in your final assay medium, ensuring the final solvent concentration is compatible with your experimental system. |
| Variability in experimental results | 1. Inconsistent Sample Preparation: Differences in dissolution, dilution, or storage of this compound can introduce variability. 2. TFA Concentration Fluctuations: If not accounted for, the amount of TFA introduced into the assay may vary between experiments. | 1. Establish and adhere to a standardized protocol for preparing and handling this compound solutions. 2. If TFA interference is suspected, perform a TFA removal/exchange to minimize this variable. |
Data Presentation
The following table is a template for researchers to systematically evaluate the effect of different solvent conditions or TFA removal on the potency of UNC4976. Potency should be assessed using a relevant biological assay (e.g., a cell-based reporter assay measuring the displacement of CBX7 from target genes).
| Condition | UNC4976 Concentration (µM) | Assay Readout (e.g., % Inhibition of CBX7 binding) | Calculated IC50/EC50 (µM) | Observations |
| Standard (TFA salt in DMSO) | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| TFA Removed (HCl salt in water/DMSO) | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Alternative Solvent System (e.g., with co-solvent) | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Centrifuge the vial of lyophilized this compound at a low speed to collect all the powder at the bottom.
-
Carefully open the vial and add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: General Procedure for TFA Removal (Exchange to HCl Salt)
This protocol is a general guideline and may require optimization for UNC4976.
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water. If solubility is an issue, a small amount of a co-solvent like acetonitrile can be used.
-
Acidification: Add a solution of hydrochloric acid (HCl) to the peptide solution. The final concentration of HCl should be sufficient to protonate the peptide and displace the TFA. A common starting point is a final concentration of 1-10 mM HCl.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight to remove the solvent and excess HCl.
-
Repetition: To ensure complete removal of TFA, the dissolution and lyophilization steps can be repeated 2-3 times.
-
Final Reconstitution: After the final lyophilization, the resulting UNC4976 HCl salt can be reconstituted in the desired solvent for your experiments.
Note: It is advisable to quantify the peptide content and confirm the removal of TFA (e.g., by NMR or mass spectrometry) after this procedure.
Visualizations
UNC4976 Signaling Pathway
Caption: UNC4976 mechanism of action as a positive allosteric modulator of CBX7.
Experimental Workflow for Assessing TFA Impact on Potency
Caption: Workflow for evaluating the impact of TFA on UNC4976 potency.
Troubleshooting Logic for this compound Solubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
Troubleshooting UNC4976 TFA solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC4976 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a TFA salt?
UNC4976 is a potent and cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain.[1][2][3] It is a peptidomimetic compound that enhances the binding of CBX7 to nucleic acids (DNA and RNA) while simultaneously antagonizing its recruitment to H3K27me3-marked chromatin.[1][2][3] This dual action effectively re-equilibrates the Polycomb Repressive Complex 1 (PRC1) away from its target genes.[1][2]
UNC4976 is supplied as a trifluoroacetate (TFA) salt, which is a common practice for synthetic peptides and peptidomimetics. The TFA counter-ion is introduced during the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC), and it helps to improve the stability and solubility of the compound in the purification solvents, resulting in a stable lyophilized product.
Q2: What is the recommended solvent and storage condition for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] For long-term storage, the lyophilized powder should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] Once dissolved in DMSO, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: What is the expected solubility of this compound in DMSO?
The expected solubility of this compound in DMSO is 50 mg/mL, which corresponds to a concentration of 52.02 mM.[1] Achieving this concentration may require sonication.[1]
Q4: Can the TFA salt affect my experiments?
Yes, in some instances, residual TFA from the purification of synthetic peptides can interfere with cellular assays by altering cell proliferation or viability.[5] TFA is a strong acid and can lower the pH of your stock solution.[6] If your experiment is sensitive to low pH or the presence of TFA, you may need to consider methods for TFA removal, such as ion exchange or dialysis.[7][8][9][10][11]
Troubleshooting Guide for Solubility Issues
Problem: I am having difficulty dissolving this compound in DMSO at the recommended concentration.
If you are encountering issues with the solubility of this compound in DMSO, follow this step-by-step troubleshooting guide.
Initial Steps
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.
-
Room Temperature Equilibration: Before opening, allow both the this compound vial and the DMSO to equilibrate to room temperature. This prevents condensation of moisture inside the vial.
-
Accurate Measurement: Use a calibrated pipette to add the precise volume of DMSO to achieve the desired concentration.
Protocol for Dissolving this compound in DMSO
This protocol is designed to help you achieve the maximum possible solubility of this compound in DMSO.
Materials:
-
This compound vial
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Add the calculated volume of DMSO to the this compound vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If you see any undissolved particles, proceed to the next step.
-
Place the vial in a water bath sonicator and sonicate for 10-15 minutes. The sonication process can generate heat, so it is best to use a sonicator with a water bath to maintain a controlled temperature.
-
After sonication, visually inspect the solution again. If it is still not fully dissolved, you can try gentle warming.
-
Place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, as it may degrade the compound.
-
If the compound is still not dissolved, it is possible that your intended concentration is too high for the specific batch of the compound. In this case, you can try preparing a more dilute stock solution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility | 50 mg/mL (52.02 mM) | [1] |
| Dissolution Aid | Ultrasonic Treatment | [1] |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 961.12 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 9.61 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the corresponding volume of anhydrous, high-purity DMSO. For the example above, this would be 1 mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution for Aqueous Applications
A common issue when working with compounds dissolved in DMSO is precipitation upon dilution in aqueous buffers or cell culture media. This protocol describes a method to minimize this "salting out" effect.
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM) following Protocol 1.
-
Create a series of intermediate dilutions from your stock solution using 100% DMSO. For example, dilute the 10 mM stock to 1 mM, and then to 100 µM.
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Add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. It is crucial to ensure that the final concentration of DMSO in your experimental setup is non-toxic to the cells (typically ≤ 0.1%).
Signaling Pathway
UNC4976 acts as a positive allosteric modulator of CBX7, a component of the Polycomb Repressive Complex 1 (PRC1). The diagram below illustrates the simplified mechanism of action of UNC4976.
Caption: Simplified signaling pathway showing the mechanism of action of UNC4976.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. omizzur.com [omizzur.com]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of UNC4976 TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UNC4976 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UNC4976?
A1: UNC4976 is a positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Its mechanism involves two simultaneous actions: it antagonizes the specific binding of the CBX7 chromodomain to its target, trimethylated histone H3 lysine 27 (H3K27me3), at Polycomb target genes. Concurrently, it enhances the non-specific binding of CBX7 to DNA and RNA.[1][2][3] This dual action effectively redistributes PRC1 away from its target gene promoters, leading to the reactivation of previously silenced genes.[1][2]
Q2: What are the known off-target effects of UNC4976?
A2: The primary off-target effects of UNC4976 are related to its binding to other chromodomain-containing proteins. While it is a potent modulator of CBX7, it also exhibits binding to other members of the Polycomb CBX family. Isothermal titration calorimetry (ITC) data shows that UNC4976 binds to CBX4 with an affinity nearly identical to its affinity for CBX7.[1] It also binds to CBX2 and CBX6, but with lower affinity. In a broader screen against 120 methyl-lysine reader domains, biotinylated UNC4976 only showed binding interactions with the five Polycomb CBX chromodomains and a small subset of CDY chromodomains, suggesting a relatively clean selectivity profile within the broader family of methyl-lysine readers.[1]
Q3: Does the trifluoroacetic acid (TFA) salt form of UNC4976 have its own toxicity?
A3: Trifluoroacetic acid (TFA) is a commonly used counterion for peptide-based molecules to improve solubility and stability. As a salt, TFA is considered to have low to moderate toxicity to a range of organisms.[4][5] The amount of TFA introduced in typical in vitro or in vivo experiments using this compound is generally very small and is not expected to pose a significant risk to the health of humans or the environment.[4][5]
Q4: Has any direct toxicity been observed with UNC4976 itself?
A4: In a study using mouse embryonic stem cells (mESCs), UNC4976 showed weak toxicity at a high concentration of 100 μM.[1] However, this concentration was noted to be outside the effective concentration range utilized for the cellular assays in that study, which were typically lower.[1] It is always recommended to perform a dose-response curve for toxicity in your specific cell line or model system.
Troubleshooting Guide
Problem 1: I am observing unexpected changes in gene expression that are not known PRC1 targets.
-
Possible Cause 1: Off-target binding to other CBX family members.
-
Troubleshooting Step: As UNC4976 also binds to CBX4 with high affinity and to CBX2 and CBX6 with lower affinity, the observed gene expression changes may be due to modulation of these other PRC1 complexes.[1] Cross-reference your gene expression data with known targets of CBX2, CBX4, and CBX6.
-
-
Possible Cause 2: Non-specific effects at high concentrations.
-
Troubleshooting Step: High concentrations of any chemical probe can lead to non-specific effects. Perform a dose-response experiment to determine the minimal effective concentration of UNC4976 that elicits the desired on-target effect (e.g., reactivation of a known CBX7 target gene) and use this concentration for your experiments.
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Problem 2: My cellular phenotype is stronger or different than what was expected based on CBX7 inhibition alone.
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Possible Cause: Positive allosteric modulation of nucleic acid binding.
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Troubleshooting Step: Remember that UNC4976 doesn't just block H3K27me3 binding; it actively increases the non-specific association of CBX7 with DNA and RNA.[1][2] This could lead to a redistribution of PRC1 to new genomic locations or sequestration of PRC1 away from its targets, potentially causing phenotypes that are more complex than simple inhibition. Consider performing Chromatin Immunoprecipitation sequencing (ChIP-seq) for CBX7 to map its genomic localization in the presence of UNC4976 in your experimental system.
-
Quantitative Data
Table 1: In Vitro Binding Affinity of UNC4976 for Polycomb CBX and CDYL2 Chromodomains
| Protein Target | Dissociation Constant (Kd) by ITC (nM) | Selectivity vs. CBX7 |
| CBX7 | 209.5 ± 55.9 | - |
| CBX4 | 220.0 ± 22.0 | ~1x |
| CBX2 | 5,800 ± 1,100 | ~28x |
| CBX6 | 1,900 ± 300 | ~9x |
| CDYL2 | 1,700 ± 200 | ~8x |
Data sourced from Lamb et al., 2019.[1]
Experimental Protocols
1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) - Representative Protocol
This protocol provides a general framework for assessing the genomic occupancy of CBX7 after treatment with UNC4976.
-
Cell Culture and Cross-linking:
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Culture cells to ~80-90% confluency.
-
Treat cells with either DMSO (vehicle control) or UNC4976 at the desired concentration and time point.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
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Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Lyse the cells using a series of lysis buffers to isolate the nuclei.
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Resuspend the nuclear pellet in a sonication buffer.
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Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. Confirm fragment size by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CBX7 antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
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Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
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Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify CBX7 binding sites and compare occupancy between UNC4976-treated and control samples.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay - Representative Protocol
This protocol outlines a general method for assessing the binding of UNC4976 to a target chromodomain in vitro.
-
Reagents and Plate Preparation:
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Recombinant purified His-tagged CBX7 protein.
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A biotinylated peptide corresponding to histone H3 trimethylated at lysine 27 (H3K27me3).
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TR-FRET donor: Europium-labeled anti-His antibody.
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TR-FRET acceptor: Streptavidin-conjugated fluorophore (e.g., APC).
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Assay buffer.
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This compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the His-CBX7 protein and the Europium-labeled anti-His antibody.
-
Add the serially diluted UNC4976 or DMSO (control).
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Incubate for a defined period (e.g., 30 minutes) at room temperature.
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Add a mix of the biotinylated H3K27me3 peptide and the streptavidin-conjugated acceptor.
-
Incubate to allow binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength and reading emissions at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the UNC4976 concentration and fit the data to a suitable model to determine the IC50 value, which represents the concentration of UNC4976 required to displace 50% of the H3K27me3 peptide.
-
Visualizations
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing UNC4976 TFA Cellular Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the cellular permeability of the compound UNC4976 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability important?
A1: this compound is a positive allosteric modulator (PAM) of the CBX7 chromodomain, which is involved in the regulation of gene expression.[1][2][3] For this compound to be effective in cellular models and ultimately in vivo, it must be able to cross the cell membrane to reach its intracellular target. Therefore, assessing its cellular permeability is a critical step in its development as a potential therapeutic agent.
Q2: What are the common methods to assess the cellular permeability of a small molecule like this compound?
A2: The most common in vitro methods for assessing small molecule permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2 or MDCK.[4][5][6][7] PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while Caco-2 and MDCK assays use cell monolayers to model the intestinal or blood-brain barrier and can assess both passive and active transport.[5][6][7]
Q3: What is the difference between passive and active transport, and why is it important for this compound?
A3: Passive transport is the movement of a substance across a cell membrane without the use of cellular energy, driven by the concentration gradient. Active transport, on the other hand, requires energy to move a substance against its concentration gradient and often involves transporter proteins.[6] Understanding whether this compound is subject to active efflux (being pumped out of the cell) by transporters like P-glycoprotein (P-gp) is crucial, as this can significantly reduce its intracellular concentration and efficacy.[7]
Q4: How do I interpret the results from a permeability assay?
A4: Permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. Compounds can be classified as having low, medium, or high permeability based on their Papp values.[8] For cell-based assays, an efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction) greater than 2 suggests that the compound is a substrate for active efflux.[9][10]
Troubleshooting Guide
Q1: My Papp value for this compound is very low in the Caco-2 assay. What could be the reason?
A1: A low Papp value could indicate either poor passive permeability or that this compound is a substrate for efflux transporters.[7] To distinguish between these possibilities, you can perform a bidirectional Caco-2 assay to determine the efflux ratio.[10] An efflux ratio greater than 2 suggests active efflux.[9][10] You can also run the assay in the presence of a known P-gp inhibitor, like verapamil, to see if the permeability increases.[9]
Q2: The variability between my replicate wells in the permeability assay is high. What are the common causes?
A2: High variability can be caused by several factors, including inconsistent cell seeding density, compromised cell monolayer integrity, or issues with the analytical method used to quantify the compound.[11] Ensure your cell monolayers have consistent transepithelial electrical resistance (TEER) values before starting the experiment.[9][12] Also, validate your analytical method (e.g., LC-MS/MS) for accuracy and precision.
Q3: The mass balance (recovery) of this compound in my assay is low. What does this indicate?
A3: Low mass balance suggests that the compound may be binding to the plate material, metabolizing by the cells, or accumulating within the cell monolayer.[13] To investigate this, you can analyze the compound concentration in the cell lysate and perform a stability test in the presence of cells or cell homogenates.
Q4: My TEER values are inconsistent across the Caco-2 monolayer. What should I do?
A4: Inconsistent TEER values indicate a non-uniform cell monolayer, which will lead to unreliable permeability data.[9] This could be due to issues with cell culture conditions, such as improper seeding or contamination. It is recommended to discard the plate and prepare a new one, paying close attention to cell seeding and culture maintenance.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for a small molecule like this compound to predict passive gastrointestinal tract (GIT) absorption.
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well pre-coated PAMPA plate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reference compounds (e.g., one high and one low permeability compound)
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Prepare Donor Solution: Dissolve this compound and reference compounds in DMSO to make a 10 mM stock solution. Dilute the stock solution with PBS (pH 7.4) to a final concentration of 50 µM (the final DMSO concentration should be ≤ 0.5%).[14]
-
Hydrate the PAMPA Membrane: Add 180 µL of PBS to each well of the acceptor plate. Place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the buffer, and let it hydrate for 15 minutes.
-
Load Donor Plate: After hydration, remove any excess buffer from the donor plate wells. Add 180 µL of the donor solution containing this compound or a reference compound to the donor wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate back onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humid environment to prevent evaporation.[14][15]
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Lucifer yellow for monolayer integrity check
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[4]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values >200 Ω*cm².[12] Additionally, perform a Lucifer yellow rejection assay to confirm tight junction integrity.[9]
-
Prepare Dosing Solutions: Prepare a dosing solution of this compound at a suitable concentration (e.g., 10 µM) in pre-warmed HBSS.[5]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[7]
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.[7]
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[7]
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.[7]
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).[7]
-
Quantitative Data Summary
The following table provides a general classification of compound permeability based on Caco-2 assay results. These values can be used as a reference for interpreting the experimental data for this compound.
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Human Absorption | Example Compounds |
| Low | < 1.0 | < 20% | Atenolol, Mannitol |
| Medium | 1.0 - 10.0 | 20% - 80% | Ketoprofen, Ranitidine |
| High | > 10.0 | > 80% | Propranolol, Antipyrine |
Note: This is a general guide, and the correlation between in vitro permeability and in vivo absorption can vary.
Visualizations
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Caption: Passive diffusion vs. active transport across a cell monolayer.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. | Semantic Scholar [semanticscholar.org]
- 5. enamine.net [enamine.net]
- 6. PAMPA | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. mdpi.com [mdpi.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. bioassaysys.com [bioassaysys.com]
Technical Support Center: UNC4976 TFA in Cell Culture
This technical support center provides guidance and troubleshooting for researchers using UNC4976 TFA in cell culture experiments. The stability of any compound in solution is critical for reproducible and accurate results. This guide offers protocols and answers to frequently asked questions to help you ensure the integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound powder is stable for up to two years when stored at -80°C and for one year at -20°C.[1] Once dissolved, stock solutions in a suitable solvent such as DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: How should I prepare this compound for cell culture experiments?
A2: this compound is soluble in DMSO at a concentration of 50 mg/mL (52.02 mM).[2] For cell culture applications, prepare a concentrated stock solution in sterile DMSO. This stock solution should then be diluted to the final working concentration in your cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells (typically below 0.5%).
Q3: Is the trifluoroacetate (TFA) salt of UNC4976 a concern for my cell-based assays?
A3: Trifluoroacetic acid (TFA) is often used as a counterion for peptide and small molecule purification and can be present in the final compound as a salt. It is important to be aware that TFA itself can have biological effects, including the potential to inhibit cell proliferation, especially in long-term experiments.[3] Therefore, it is essential to include a vehicle control in your experimental design that contains an equivalent amount of TFA as the highest concentration of this compound used. This will help to distinguish the effects of the compound from any potential effects of the TFA counterion.[3]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: The stability of this compound can be influenced by the components of your specific cell culture medium, incubation temperature, and time. To determine its stability under your experimental conditions, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. this compound may be unstable in your cell culture medium over the duration of your experiment.
-
Solution: Perform a stability study as described in Q4 of the FAQ section to determine the half-life of this compound in your specific medium. If significant degradation is observed, consider replenishing the compound by performing partial or full media changes at regular intervals.
-
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as certain amino acids or high concentrations of serum, could potentially interact with and reduce the effective concentration of this compound.
-
Solution: If you suspect media interactions, you can test the stability of this compound in a simpler, serum-free basal medium versus your complete medium. This may help identify if serum or other supplements are contributing to instability.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC analysis.
Materials:
-
This compound
-
Sterile DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the this compound stock solution to the desired final concentration (e.g., 10 µM) in your pre-warmed cell culture medium.
-
Aliquot the working solution into sterile tubes or wells of a plate for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
Collect samples at each time point. For the 0-hour time point, collect the sample immediately after preparation. For subsequent time points, remove the designated tube or well from the incubator.
-
Store samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples by HPLC to determine the concentration of intact this compound. The peak area of this compound at each time point can be compared to the 0-hour time point to calculate the percentage of compound remaining.
Quantitative Data Summary
As no specific stability data for this compound in cell culture media is publicly available, the following table is provided as a template for you to record your own experimental findings.
| Time (Hours) | Temperature (°C) | Cell Culture Medium | This compound Remaining (%) |
| 0 | 37 | e.g., DMEM + 10% FBS | 100 |
| 2 | 37 | e.g., DMEM + 10% FBS | Your Data |
| 4 | 37 | e.g., DMEM + 10% FBS | Your Data |
| 8 | 37 | e.g., DMEM + 10% FBS | Your Data |
| 24 | 37 | e.g., DMEM + 10% FBS | Your Data |
| 48 | 37 | e.g., DMEM + 10% FBS | Your Data |
| 72 | 37 | e.g., DMEM + 10% FBS | Your Data |
Visualizations
Signaling Pathway Context
UNC4976 is a positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[4][5] It enhances the binding of CBX7 to nucleic acids while antagonizing its interaction with H3K27me3.[5] The stability of UNC4976 is therefore critical for its ability to modulate PRC1 function and downstream gene expression.
Caption: Modulation of CBX7 by UNC4976 within the PRC1 complex.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from UNC4976 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC4976 in Transcription Factor Activation (TFA) experiments. UNC4976 is a potent positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1) component, CBX7. Understanding its mechanism of action is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UNC4976?
A1: UNC4976 is a positive allosteric modulator of the CBX7 chromodomain. It enhances the binding of CBX7 to nucleic acids (DNA and RNA). Paradoxically, this increased non-specific binding antagonizes the specific recruitment of the PRC1 complex to its target gene promoters, which are marked by the histone modification H3K27me3. This leads to the displacement of PRC1 from these sites and is generally expected to de-repress, or activate, the transcription of these target genes.
Q2: I treated my cells with UNC4976, but the transcription factor I'm studying showed decreased activity. Isn't UNC4976 supposed to activate gene expression?
A2: This is a critical and not entirely unexpected observation. While the primary effect of UNC4976 is the de-repression of PRC1 target genes, the downstream consequences can be complex. The target genes activated by UNC4976 may themselves be repressors of other signaling pathways. For instance, CBX7 has been shown to inhibit the Wnt/β-catenin signaling pathway by increasing the expression of the Wnt antagonist, Dickkopf-1 (DKK-1)[1][2]. Therefore, if your transcription factor of interest is activated by the Wnt pathway, treatment with UNC4976 could lead to its indirect inhibition.
Q3: Can PRC1 and CBX7 ever act as transcriptional activators?
A3: Yes, and this adds another layer of complexity to interpreting your results. While classically known as repressors, there is growing evidence that PRC1 and CBX7 can also be involved in transcriptional activation[3]. The specific outcome (repression or activation) can depend on the cellular context, the specific variant of the PRC1 complex, and its interaction with other co-factors. Therefore, displacing PRC1 with UNC4976 could, in some contexts, lead to the downregulation of a gene that was being actively transcribed.
Q4: I'm seeing high variability between my replicate wells in my luciferase reporter assay. What could be the cause?
A4: High variability in luciferase assays can stem from several factors. Common causes include inconsistent cell seeding density, variations in transfection efficiency, pipetting errors, or the "edge effect" in multi-well plates where wells on the perimeter of the plate experience different temperature and evaporation rates. It is also important to ensure that your reagents are properly stored and that you are using a stable cell line.
Q5: My ELISA-based transcription factor assay is showing a weak or no signal after UNC4976 treatment. What should I check?
A5: A weak or absent signal in an ELISA-based assay can be due to several reasons. First, confirm that your nuclear extraction procedure was successful and that you have a sufficient concentration of nuclear proteins. Ensure that the transcription factor you are studying is expected to be active in the cell line and under the conditions you are testing. Reagent issues, such as expired or improperly stored antibodies and substrates, are also a common cause. Finally, consider the possibility that at the time point you've chosen, the activity of your target transcription factor is indeed low or absent due to the indirect effects of UNC4976.
Troubleshooting Guide
Unexpected Decrease in Transcription Factor Activity
| Observation | Potential Cause | Suggested Action |
| Decreased reporter gene activity (e.g., Luciferase) for a specific transcription factor after UNC4976 treatment. | The transcription factor is downstream of a signaling pathway that is indirectly inhibited by a UNC4976-activated gene. For example, UNC4976 may upregulate a repressor of your pathway of interest. | Investigate the known downstream targets of PRC1/CBX7 in your cell line. Consider performing a broader gene expression analysis (e.g., RNA-seq) to identify upregulated genes that could be responsible for the repression. For example, check if DKK-1 expression is increased, which would inhibit Wnt/β-catenin signaling[1][2]. |
| Reduced DNA binding of a transcription factor in an ELISA-based assay. | The dual role of PRC1/CBX7 in both repression and activation could mean that UNC4976 is indirectly leading to the downregulation of your transcription factor or an essential co-activator. | Perform a time-course experiment to see if the effect is transient or sustained. Measure the total protein level of your transcription factor by Western blot to distinguish between decreased activity and decreased expression. |
Common Technical Issues in TFA Assays
| Observation | Potential Cause | Suggested Action |
| Weak or No Signal | Insufficient UNC4976 concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and target. |
| Low transfection efficiency (for reporter assays). | Optimize your transfection protocol. Use a positive control plasmid (e.g., a constitutively active reporter) to check transfection efficiency. | |
| Inactive reagents (e.g., luciferase substrate, antibodies). | Check the expiration dates and storage conditions of all reagents. Use fresh reagents if in doubt. | |
| Poor nuclear protein extraction (for ELISA-based assays). | Ensure your extraction protocol is effective for your cell type. Check the protein concentration of your nuclear extracts. | |
| High Background Signal | Non-specific antibody binding (ELISA). | Increase the number and duration of wash steps. Use a high-quality blocking buffer. |
| "Leaky" promoter in reporter plasmid. | Use a reporter vector with a low basal promoter activity. | |
| Autoluminescence of UNC4976. | Run a control with UNC4976 in cell-free media to check for interference with the assay signal. | |
| High Variability | Inconsistent cell plating or pipetting. | Be meticulous with cell counting and plating. Use calibrated pipettes and consider using a master mix for reagent addition. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media to create a more uniform environment. Ensure the plate is evenly incubated. |
Signaling Pathways and Experimental Workflows
UNC4976 Mechanism of Action
References
- 1. CBX7 negatively regulates migration and invasion in glioma via Wnt/β-catenin pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBX7 inhibits breast tumorigenicity through DKK-1-mediated suppression of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBX7 suppresses cell proliferation, migration, and invasion through the inhibition of PTEN/Akt signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing UNC4976 TFA toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the trifluoroacetic acid (TFA) salt of UNC4976 in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experimental studies with UNC4976 TFA.
Issue 1: Observed in vitro cytotoxicity at high concentrations.
-
Problem: You observe decreased cell viability in your cell-based assays at concentrations approaching 100 μM. While UNC4976 has been reported to show weak toxicity at this concentration, the TFA counter-ion may also contribute to this effect.[1][2]
-
Solution:
-
Confirm On-Target Effect: First, ensure the observed effect is not due to an exaggerated on-target effect of UNC4976. Run appropriate controls, including a negative control compound if available.
-
Counter-ion Exchange: The TFA salt can be exchanged for a more biocompatible salt, such as hydrochloride (HCl) or acetate.[3][4][5] This can mitigate potential off-target toxicity associated with TFA. Refer to the experimental protocols section for a detailed procedure on TFA to HCl counter-ion exchange.
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine the optimal concentration range for your specific cell type and assay duration, staying well below the concentration at which toxicity is observed.
-
Issue 2: Concerns about potential in vivo toxicity in long-term animal studies.
-
Problem: You are planning a long-term in vivo study and are concerned about potential toxicities associated with the this compound salt, particularly liver toxicity, which has been noted as a target organ for TFA in repeated dose studies in rats.[5]
-
Solution:
-
Counter-ion Exchange: As with in vitro studies, exchanging the TFA salt for a hydrochloride or acetate salt is a primary strategy to reduce potential in vivo toxicity.[5][6][7]
-
Toxicity Monitoring: Implement a comprehensive monitoring plan for your animal studies. This should include regular monitoring of animal health, body weight, and food/water intake.
-
Biochemical Analysis: Collect blood samples at regular intervals to monitor serum biomarkers of liver function, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[8][9]
-
Histopathology: At the end of the study, perform a thorough histopathological examination of key organs, with a particular focus on the liver, to identify any signs of tissue damage.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is UNC4976 and what is its mechanism of action?
A1: UNC4976 is a potent and cell-permeable positive allosteric modulator (PAM) of the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 (PRC1).[1][3][10] Its mechanism of action involves enhancing the binding of the CBX7 chromodomain to nucleic acids (DNA and RNA). This leads to a redistribution of PRC1 away from its target genes, ultimately affecting gene expression.[1][3]
Q2: What is TFA and why is it present in my UNC4976 sample?
A2: TFA (trifluoroacetic acid) is a strong acid commonly used during the synthesis and purification of peptides and small molecules.[2][4] It is often used to cleave the compound from a solid-phase resin and as a counter-ion to stabilize the final product.[2][4] Your UNC4976 sample is likely a TFA salt unless otherwise specified.
Q3: Is the TFA salt of UNC4976 toxic?
A3: UNC4976 itself has shown weak toxicity at high concentrations (100 μM) in some cell-based assays.[1] The TFA counter-ion is generally considered to have low to moderate toxicity.[11][12] However, for long-term studies, especially in vivo, it is best practice to minimize any potential confounding factors. Some studies have shown that TFA can have dose-dependent cytotoxic effects and may interfere with experimental results.[5]
Q4: How can I remove or replace the TFA counter-ion?
A4: Several methods can be used to remove TFA or exchange it for a more biologically compatible counter-ion like chloride or acetate. Common methods include:
-
Lyophilization with HCl: Repeated cycles of dissolving the compound in a dilute HCl solution and then lyophilizing it.[3][5][13][14]
-
Ion-Exchange Chromatography: Using a chromatography resin to exchange the counter-ion.[3][4][15]
-
Precipitation: Precipitating the compound of interest from a solution, leaving the TFA behind.[3]
A detailed protocol for TFA to HCl exchange via lyophilization is provided in the experimental protocols section.
Q5: What are the key considerations for designing a long-term in vivo toxicity study with UNC4976?
A5: For a long-term toxicity study of a small molecule like UNC4976, consider the following:
-
Species Selection: Typically, studies are conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[11][16][17][18]
-
Duration: For chronic studies, a 6-month duration in rodents and a 9-month duration in non-rodents is standard.[11][16][19]
-
Dose Selection: Doses should be selected to establish a maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL).[16]
-
Endpoints: Key endpoints include regular clinical observations, body weight measurements, food and water consumption, clinical pathology (hematology and serum chemistry), and terminal histopathology of major organs.[20][21][22]
Quantitative Data Summary
Table 1: In Vitro Activity and Toxicity of UNC4976
| Parameter | Value | Cell Line | Reference |
| Cellular EC50 | 3.207 ± 0.352 μM | mESC CBX7 reporter | [23] |
| Toxicity | Weak toxicity observed | mESCs | [1] |
| at 100 μM |
Table 2: Efficiency of TFA Removal by Lyophilization with HCl
| Number of Cycles | Approximate TFA Reduction | Reference |
| 1 | >90% | [14] |
| 2 | >95% | [14] |
| 3 | >99% | [13][14] |
Experimental Protocols
Protocol 1: TFA to HCl Counter-Ion Exchange
This protocol describes the exchange of the TFA counter-ion for chloride using a lyophilization method.[5][14]
Materials:
-
This compound salt
-
Milli-Q or similarly pure water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in Milli-Q water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1 minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat steps 1-5 two more times for a total of three exchange cycles to ensure complete removal of TFA.
-
After the final lyophilization, the resulting UNC4976 HCl salt can be resuspended in the desired buffer for your experiment.
Protocol 2: General Long-Term In Vivo Toxicity Study Design
This protocol provides a general framework for a 28-day repeated-dose toxicity study in rats. This can be adapted for longer-term studies based on specific research needs.
Animals:
-
Sprague-Dawley rats (8-10 per sex per group)
Groups:
-
Vehicle control
-
Low dose UNC4976
-
Mid dose UNC4976
-
High dose UNC4976
Procedure:
-
Dosing: Administer UNC4976 (or vehicle) daily via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for 28 consecutive days.
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption at least once weekly.
-
Clinical Pathology: Collect blood samples on day 14 and at termination (day 29) for hematology and serum chemistry analysis. Key serum chemistry parameters for hepatotoxicity include ALT, AST, and ALP.
-
Necropsy and Histopathology: At day 29, perform a full necropsy on all animals. Collect major organs, weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. peptide.com [peptide.com]
- 4. omizzur.com [omizzur.com]
- 5. lifetein.com [lifetein.com]
- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Hepatotoxins in Small Animals - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 10. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-works.com [bio-works.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. m.youtube.com [m.youtube.com]
- 18. seed.nih.gov [seed.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. toxicology.org [toxicology.org]
- 21. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. altasciences.com [altasciences.com]
- 23. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of UNC4976 TFA in displacing CBX7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using UNC4976 TFA to study the displacement of CBX7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of UNC4976?
UNC4976 is a potent, cell-permeable peptidomimetic that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain.[1][2][3] It competitively binds to the H3K27me3 binding pocket of CBX7, leading to its displacement from canonical Polycomb Repressive Complex 1 (PRC1) target genes.[1][3] Concurrently, UNC4976 enhances the affinity of CBX7 for nucleic acids (DNA and RNA), causing a redistribution of PRC1 away from its H3K27me3 targets.[1][3]
Q2: What is the role of the Trifluoroacetate (TFA) salt in the UNC4976 formulation?
UNC4976 is supplied as a trifluoroacetate (TFA) salt. TFA is a counterion used during the purification of synthetic peptides and peptidomimetics. The TFA salt form of a compound often exhibits enhanced water solubility and stability compared to its free base form.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact solubility. For a 50 mg/mL stock solution, ultrasonic treatment may be necessary. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. The powder form should be stored sealed and away from moisture at -80°C for up to 2 years.
Q4: What are the recommended working concentrations for UNC4976 in cellular assays?
The optimal concentration of UNC4976 will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the EC50 for your system. Published studies have shown UNC4976 to be significantly more potent than its predecessor, UNC3866, with cellular EC50 values in the low micromolar range.[1] It is advisable to start with a concentration range of 1 µM to 50 µM.
Q5: Should I be concerned about off-target effects of UNC4976?
While UNC4976 has been shown to be a potent modulator of CBX7, like any small molecule, it has the potential for off-target effects. It is crucial to include appropriate controls in your experiments, such as a negative control compound that is structurally similar but inactive against CBX7. Additionally, consider validating key findings using orthogonal approaches, such as genetic knockdown of CBX7.
Q6: Can the TFA counterion interfere with my experiments?
Residual TFA from synthesis can sometimes affect cellular assays by altering cell proliferation or viability. It is important to include a vehicle control (e.g., DMSO with a similar concentration of TFA if possible, though often the TFA concentration is unknown) in all experiments to account for any potential effects of the solvent and counterion.
Troubleshooting Guides
Issue 1: Low or No Apparent Activity of UNC4976 in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability | Ensure this compound is fully dissolved. Use fresh, anhydrous DMSO and sonicate if necessary. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. Concentrations may need to be adjusted based on cell permeability and target engagement in your system. |
| Cell Line Specificity | Confirm that your cell line expresses CBX7 at a sufficient level. The effects of UNC4976 are dependent on the presence of its target. |
| Assay Readout | The mechanism of UNC4976 as a PAM may lead to complex downstream effects. Consider using multiple, orthogonal assays to measure its activity, such as ChIP-qPCR at known CBX7 target genes, RT-qPCR of downstream target genes, and cell viability/proliferation assays. |
| Incorrect Handling of TFA Salt | High concentrations of TFA can be cytotoxic. Ensure your vehicle control is appropriate to rule out non-specific effects of the TFA counterion. |
Issue 2: High Background or Inconsistent Results in In Vitro Binding Assays (e.g., Fluorescence Polarization)
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | Due to its hydrophobic nature, UNC4976 may aggregate at high concentrations. Include a small percentage of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer to minimize non-specific interactions. |
| TFA Interference | TFA can sometimes alter protein conformation or interact with fluorescent probes. If you suspect TFA interference, consider dialysis or a buffer exchange step for your protein after incubation with UNC4976, although this is not always feasible for binding assays. |
| Incorrect Assay Conditions | Optimize buffer conditions (pH, salt concentration) for the CBX7-ligand interaction. Ensure the concentration of the fluorescently labeled peptide is well below the Kd of the interaction. |
| PAM Mechanism | Remember that UNC4976 enhances CBX7's affinity for nucleic acids. If your assay contains DNA or RNA, this could lead to complex binding kinetics. Ensure your assay is designed to specifically measure the displacement from the H3K27me3 peptide. |
Issue 3: Difficulty Interpreting ChIP-seq/ChIP-qPCR Data
| Possible Cause | Troubleshooting Step |
| Global Redistribution vs. Eviction | As a PAM that enhances nucleic acid binding, UNC4976 may cause a global redistribution of CBX7 rather than a simple eviction from all chromatin. You may observe decreased binding at canonical H3K27me3-rich PRC1 target genes but potentially increased binding at other genomic locations. |
| Suboptimal Antibody | Ensure your CBX7 antibody is validated for ChIP applications. Test multiple antibodies if possible. |
| Insufficient Crosslinking/Sonication | Optimize crosslinking time and sonication conditions to achieve chromatin fragments in the 200-500 bp range. |
| Inadequate Controls | Include an IgG control for every ChIP experiment to assess non-specific binding. Use a negative control compound in parallel with UNC4976 to distinguish specific effects on CBX7 localization. |
Data Presentation
Table 1: In Vitro Affinity of UNC4976 for Polycomb Chromodomains
| Protein | Binding Affinity (Kd) | Assay Method |
| CBX7 | ~100-200 nM | Isothermal Titration Calorimetry (ITC) |
| CBX2 | Weaker Affinity | ITC |
| CBX4 | Weaker Affinity | ITC |
| CBX6 | Weaker Affinity | ITC |
| CBX8 | Weaker Affinity | ITC |
Note: Specific Kd values can vary depending on experimental conditions. The data presented here is a summary of published findings. For precise values, refer to the primary literature.
Table 2: Cellular Efficacy of UNC4976 vs. UNC3866
| Compound | Cellular EC50 | Assay |
| UNC4976 | ~1-5 µM | Cell-based reporter assay |
| UNC3866 | ~15-20 µM | Cell-based reporter assay |
Note: EC50 values are cell-line dependent.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol is designed to measure the ability of UNC4976 to displace a fluorescently labeled H3K27me3 peptide from the CBX7 chromodomain.
-
Reagents:
-
Purified CBX7 chromodomain protein
-
Fluorescently labeled H3K27me3 peptide (e.g., with FITC or TAMRA)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
-
Procedure:
-
Prepare a dilution series of UNC4976 in Assay Buffer.
-
In a black, low-volume 384-well plate, add the fluorescently labeled H3K27me3 peptide at a final concentration of 10 nM.
-
Add the purified CBX7 chromodomain protein to a final concentration that gives a significant polarization window (typically around the Kd of the peptide-protein interaction).
-
Add the UNC4976 dilutions to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of UNC4976 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is for assessing changes in CBX7 occupancy at specific gene promoters in response to UNC4976 treatment.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with UNC4976 at the desired concentration or with a vehicle control (DMSO) for 4-24 hours.
-
-
Chromatin Preparation:
-
Crosslink cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-CBX7 antibody or an IgG control.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and qPCR:
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Perform qPCR using primers specific for known CBX7 target gene promoters and a negative control region.
-
-
Data Analysis:
-
Calculate the percent input for each sample.
-
Compare the enrichment of CBX7 at target loci in UNC4976-treated cells versus vehicle-treated cells.
-
Visualizations
Caption: Mechanism of UNC4976 action on CBX7.
Caption: ChIP-qPCR experimental workflow.
Caption: Troubleshooting logic for low UNC4976 activity.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cellular Efficacy of UNC4976 TFA and UNC3866
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular efficacy of two prominent chemical probes, UNC4976 TFA and UNC3866, used in the study of Polycomb Repressive Complex 1 (PRC1). Both compounds are instrumental in dissecting the role of chromodomains in epigenetic regulation and are of significant interest in drug discovery, particularly in oncology.
Introduction
UNC3866 is a well-established chemical probe that functions as a competitive antagonist of the methyl-lysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains.[1] It specifically targets the aromatic cage of these chromodomains, thereby inhibiting their binding to histone H3 trimethylated on lysine 27 (H3K27me3), a key epigenetic mark for gene repression.[2] This disruption prevents the recruitment of the PRC1 complex to its target genes.
This compound is a more recent and cellularly potent inhibitor of CBX7.[3] While structurally related to UNC3866, UNC4976 possesses a unique mechanism of action as a positive allosteric modulator (PAM) of nucleic acid binding to the CBX7 chromodomain.[3][4] This distinct mechanism is responsible for its enhanced cellular efficacy.
Data Presentation
The following tables summarize the quantitative data comparing the biochemical and cellular activities of UNC4976 and UNC3866.
Table 1: In Vitro Binding Affinity of UNC4976 and UNC3866 for Polycomb Chromodomains
| Chromodomain | UNC4976 Kd (nM) | UNC3866 Kd (nM) |
| CBX2 | 2800 ± 200 | 2800 ± 100 |
| CBX4 | 100 ± 6 | 100 ± 9 |
| CBX6 | 900 ± 100 | 900 ± 100 |
| CBX7 | 100 ± 4 | 100 ± 5 |
| CBX8 | N/A | 100 ± 10 |
| CDY1 | 1400 ± 200 | 1400 ± 100 |
| CDYL2 | 800 ± 100 | 800 ± 100 |
Data from isothermal titration calorimetry (ITC). N/A indicates data not available due to protein solubility issues.
Table 2: Cellular Efficacy of UNC4976 and UNC3866
| Assay | Cell Line | UNC4976 EC50/IC50 (µM) | UNC3866 EC50/IC50 (µM) | Fold Difference |
| CBX7 Cellular Reporter Assay | mESC | 3.207 ± 0.352 | 41.66 ± 2.240 | ~14-fold more potent |
| Cell Proliferation | PC3 | Not Available | 7.6[1] | N/A |
Mechanism of Action and Signaling Pathway
Both UNC3866 and UNC4976 target the CBX chromodomains of the PRC1 complex, leading to the derepression of PRC1 target genes.[2][5] However, their mechanisms of achieving this outcome at the cellular level differ significantly.
UNC3866 acts as a direct competitive antagonist, binding to the aromatic cage of the CBX chromodomain and preventing its interaction with H3K27me3. This disrupts the recruitment of PRC1 to chromatin.
UNC4976 , in contrast, is a positive allosteric modulator (PAM) of nucleic acid binding to the CBX7 chromodomain.[3][4] While it also competes with H3K27me3 for binding, it simultaneously enhances the non-specific binding of the CBX7 chromodomain to DNA and RNA.[3][4] This altered binding profile leads to a redistribution of the PRC1 complex away from its target gene loci, resulting in a more potent derepression of these genes compared to UNC3866.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to approximately 80% confluency. Treat cells with the desired concentration of this compound, UNC3866, or vehicle control (e.g., DMSO) for 1-4 hours at 37°C.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., CBX7) in the soluble fraction using Western blotting or other quantitative protein analysis methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is used to determine the genomic locations where a specific protein, such as a component of the PRC1 complex, is bound.
Protocol:
-
Cell Culture and Crosslinking: Culture cells and treat with this compound, UNC3866, or a control compound. Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., CBX7 or RING1B). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment, which represent the binding sites of the target protein.
Conclusion
This compound demonstrates significantly enhanced cellular efficacy compared to UNC3866. This superiority is not attributed to a higher binding affinity for the target chromodomain but rather to its unique mechanism of action as a positive allosteric modulator of nucleic acid binding. This PAM activity leads to a more effective displacement of the PRC1 complex from its target genes. For researchers investigating the cellular functions of PRC1 and the therapeutic potential of its inhibition, this compound represents a more potent and efficacious chemical probe than UNC3866. The choice between these two compounds should be guided by the specific experimental goals, with UNC4976 being the preferred tool for achieving robust cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRC1 Inhibitors: UNC4976 TFA and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC4976 TFA with other notable Polycomb Repressive Complex 1 (PRC1) inhibitors. The information is supported by experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of their mechanisms and performance.
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator often implicated in cancer development and maintenance. Its role in gene silencing makes it a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to probe PRC1 function and to assess its therapeutic potential. This guide focuses on comparing this compound, a positive allosteric modulator of the CBX7 component of PRC1, with other inhibitors that target different aspects of PRC1 activity.
Quantitative Comparison of PRC1 Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and other selected PRC1 inhibitors. It is important to note that the reported values are derived from different experimental setups, which should be considered when making direct comparisons.
| Inhibitor | Target | Mechanism of Action | Assay Type | Potency | Reference |
| This compound | CBX7 Chromodomain | Positive Allosteric Modulator (PAM) | Cellular Reporter Assay | EC50 = 3.2 µM | [1] |
| UNC3866 | CBX7 Chromodomain | Competitive Inhibitor | Cellular Reporter Assay | EC50 = 41.7 µM | [1] |
| RB-3 | RING1B-BMI1 | Direct E3 Ligase Inhibitor | In Vitro H2A Ubiquitination | IC50 = 1.6 µM | [2][3] |
| Isothermal Titration Calorimetry | Kd = 2.8 µM | [2][3] | |||
| PRT4165 | BMI1/RING1A | E3 Ligase Inhibitor | In Vitro Self-Ubiquitination | IC50 = 3.9 µM | [4][5] |
Detailed Inhibitor Profiles
This compound: A Positive Allosteric Modulator
This compound represents a novel class of PRC1 modulators. Instead of directly inhibiting the catalytic activity, it acts as a positive allosteric modulator of the CBX7 chromodomain.[1] This unique mechanism involves simultaneously antagonizing the H3K27me3-specific recruitment of CBX7 to target genes while increasing its non-specific binding to DNA and RNA.[1] This dual action effectively re-localizes PRC1 away from its canonical gene targets, leading to their de-repression. Notably, this compound demonstrates significantly enhanced cellular potency (~14-fold) compared to its predecessor, UNC3866.[1]
UNC3866: A Competitive CBX7 Inhibitor
UNC3866 is a well-characterized competitive inhibitor that targets the methyl-lysine binding pocket of the CBX7 chromodomain.[6] By competing with the H3K27me3 histone mark, UNC3866 prevents the recruitment of the PRC1 complex to its target genes.[6] While effective in vitro, its cellular potency is considerably lower than that of this compound.[1]
RB-3: A Direct E3 Ligase Inhibitor
RB-3 targets the catalytic core of the PRC1 complex, specifically the heterodimer of RING1B and BMI1, which possesses E3 ubiquitin ligase activity.[2][3][7][8] By directly binding to the RING1B subunit, RB-3 inhibits the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[2][3][7][8] This compound has been shown to decrease global H2A ubiquitination levels and induce differentiation in leukemia cell lines.[2][3][7][8]
PRT4165: An Inhibitor of H2A Ubiquitination
PRT4165 is another inhibitor that targets the E3 ligase activity of PRC1. It specifically inhibits the BMI1/RING1A-mediated ubiquitination of histone H2A.[4][5][9] PRT4165 has been shown to be a potent inhibitor of PRC1-mediated H2A ubiquitination both in vitro and in vivo.[4][5][9]
Signaling Pathway and Experimental Workflow Visualizations
PRC1 Signaling Pathway
The following diagram illustrates the canonical PRC1 signaling pathway, highlighting the roles of key components and the points of intervention for the discussed inhibitors.
Caption: PRC1 signaling pathway and points of inhibitor action.
Experimental Workflow for PRC1 Inhibitor Evaluation
This diagram outlines a typical experimental workflow for the discovery and characterization of novel PRC1 inhibitors.
Caption: Workflow for PRC1 inhibitor discovery and validation.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding of inhibitors to the CBX7 chromodomain.
-
Principle: TR-FRET measures the proximity of a donor fluorophore (e.g., Terbium-labeled anti-His antibody) bound to a His-tagged CBX7 protein and an acceptor fluorophore (e.g., a fluorescently labeled H3K27me3 peptide). Inhibitor binding disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
In a 384-well plate, add His-tagged CBX7 chromodomain protein.
-
Add serial dilutions of the test inhibitor (e.g., this compound).
-
Add a fluorescently labeled H3K27me3 peptide.
-
Add a Terbium-labeled anti-His antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~615 nm (donor).
-
Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.[10][11][12]
-
In Vitro Histone H2A Ubiquitination Assay
This assay assesses the ability of inhibitors to block the E3 ligase activity of the PRC1 complex.
-
Principle: The assay measures the transfer of ubiquitin to histone H2A by the PRC1 E3 ligase machinery (recombinant E1, E2, and PRC1 complex). The resulting ubiquitinated H2A can be detected by Western blotting.
-
Protocol:
-
Set up the ubiquitination reaction in a buffer containing ATP.
-
The reaction mixture should include:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant PRC1 core complex (e.g., RING1B-BMI1)
-
Histone H2A or nucleosomes as the substrate
-
Ubiquitin
-
Test inhibitor (e.g., RB-3) at various concentrations.
-
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific for ubiquitinated H2A (anti-H2AK119ub1) to detect the product.
-
Quantify the band intensities to determine the IC50 of the inhibitor.[13][14][15]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to determine the genomic localization of PRC1 and the effect of inhibitors on its recruitment.
-
Principle: Cells are treated with an inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to a PRC1 subunit (e.g., CBX7 or RING1B) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced to identify the genomic regions where PRC1 was bound.
-
Protocol:
-
Culture cells and treat with the PRC1 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody against a PRC1 subunit (e.g., anti-CBX7) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Purify the DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Analyze the sequencing data to identify PRC1 binding sites and compare the occupancy between inhibitor-treated and control samples.[16][17][18]
-
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRC1 inhibitor RB-3 |CAS:2396639-11-3 Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. thomassci.com [thomassci.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.kaust.edu.sa]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TR-FRET cellular assays for interrogating posttranslational modifications of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assay to Study Histone Ubiquitination During Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Assays for Studying Histone Ubiquitination and Deubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro ubiquitination assay [bio-protocol.org]
- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 17. Canonical PRC1 controls sequence-independent propagation of Polycomb-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Validating UNC4976 TFA Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC4976 TFA, a potent and cellularly active positive allosteric modulator (PAM) of the CBX7 chromodomain, with its structural analog UNC3866. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism and superior cellular efficacy.
Unveiling a Potent Modulator of Polycomb Repressive Complex 1
This compound has emerged as a significant chemical probe for studying the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator frequently misregulated in cancer.[1][2] this compound is a peptidomimetic that allosterically modulates the CBX7 chromodomain, a core component of PRC1.[1][3][4] Its unique mechanism of action involves enhancing the binding of CBX7 to nucleic acids while simultaneously antagonizing its recruitment to its canonical target, histone H3 trimethylated at lysine 27 (H3K27me3).[1][5][6] This dual action leads to the displacement of PRC1 from its target genes and subsequent changes in gene expression.
This compound vs. UNC3866: A Tale of Two Probes
While structurally similar to UNC3866, this compound exhibits markedly enhanced cellular potency.[1][7] This difference in cellular activity, despite comparable in vitro binding affinities, underscores the importance of cellular target engagement and provides a compelling case study for probe development.[7][8]
Table 1: Comparison of UNC4976 and UNC3866
| Feature | UNC4976 | UNC3866 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of CBX7 | Competitive Inhibitor of CBX7-H3K27me3 interaction |
| In Vitro Binding Affinity (IC50 for CBX7) | 20 nM[5] | ~100 nM[8] |
| Cellular Potency (EC50 in CBX7 Reporter Assay) | 3.207 ± 0.352 µM[1] | 41.66 ± 2.240 µM[1] |
| Cell Permeability (CAPA Assay) | ~2-fold more permeable than UNC3866-HT[1] | Less permeable than UNC4976-HT[1] |
Visualizing the Mechanism and Workflows
To elucidate the complex biological processes and experimental approaches discussed, the following diagrams are provided.
Caption: UNC4976 Mechanism of Action.
Caption: Cellular Potency Assessment Workflow.
Caption: In Vitro Binding Analysis Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CBX7 GFP Reporter Assay for Cellular Potency
This assay quantitatively assesses the ability of a compound to inhibit CBX7 function in a cellular context, leading to the de-repression of a green fluorescent protein (GFP) reporter.
Materials:
-
Mouse embryonic stem cells (mESCs) stably expressing a CBX7-tethered GFP reporter construct.
-
This compound and UNC3866.
-
Cell culture medium and reagents.
-
Flow cytometer.
Protocol:
-
Seed the CBX7 reporter mESCs in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound or UNC3866. Include a DMSO-only control.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and resuspend in PBS.
-
Analyze GFP fluorescence using a flow cytometer.
-
Calculate the percentage of GFP-positive cells for each treatment condition.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for In Vitro Binding
This biophysical assay measures the binding of UNC4976 to the CBX7 chromodomain and its effect on the interaction between CBX7 and nucleic acids.
Materials:
-
Purified recombinant CBX7 chromodomain.
-
Fluorescently labeled (e.g., FAM) double-stranded DNA or RNA probe.
-
This compound.
-
Assay buffer.
-
Microplate reader capable of FP measurements.
Protocol:
-
Prepare a solution of the CBX7 chromodomain and the fluorescently labeled nucleic acid probe in the assay buffer.
-
Add increasing concentrations of this compound to the wells of a microplate.
-
Add the CBX7/probe mixture to the wells.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the change in fluorescence polarization as a function of the this compound concentration to determine the binding affinity.
Chromatin Immunoprecipitation (ChIP) for Target Occupancy
ChIP is used to determine if this compound treatment leads to the displacement of CBX7 from its target genes in cells.
Materials:
-
Cells expressing endogenous CBX7 (e.g., HEK293T).
-
This compound.
-
Formaldehyde for cross-linking.
-
ChIP-grade antibody against CBX7.
-
Protein A/G magnetic beads.
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washes, and elution.
-
Reagents for DNA purification and qPCR or sequencing.
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Incubate the sheared chromatin with an anti-CBX7 antibody overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific target gene loci by qPCR or perform genome-wide analysis by sequencing (ChIP-seq).
Conclusion
This compound represents a superior chemical probe for investigating the cellular functions of CBX7 and PRC1. Its enhanced cellular potency, stemming from its unique positive allosteric mechanism and improved cell permeability, makes it a valuable tool for dissecting the complexities of epigenetic regulation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate the on-target effects of this compound and explore its potential in various biological contexts.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. UNC4976 | CBX7 modulator | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of UNC4976 TFA's Selectivity for Chromodomains
UNC4976 is a potent, cell-permeable peptidomimetic that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] Its unique mechanism of action involves enhancing the binding of the CBX7 chromodomain to nucleic acids, which simultaneously antagonizes the H3K27me3-specific recruitment of CBX7 to its target genes.[1][2][3] This ultimately leads to the reactivation of PRC1-silenced genes.[1] Given the therapeutic potential of targeting epigenetic reader domains, understanding the selectivity profile of chemical probes like UNC4976 is paramount. This guide provides a comparative overview of UNC4976's binding affinity against a panel of other chromodomains, supported by experimental data.
Selectivity Profile of UNC4976 Against Polycomb CBX and CDYL Chromodomains
The selectivity of UNC4976 has been rigorously evaluated against other members of the Polycomb CBX family and the related CDYL2 chromodomain. The primary method used for quantifying these interactions is Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd).
The data reveals that UNC4976 exhibits a distinct selectivity profile. It binds with roughly equal high affinity to CBX4 and CBX7.[1] Notably, the amino acid residues that make contact with the ligand are identical in both CBX4 and CBX7.[1] In comparison to its affinity for CBX4 and CBX7, UNC4976 demonstrates significant selectivity against other tested chromodomains. Specifically, it is 28-fold selective for CBX4/7 over CBX2, 9-fold selective over CBX6, and 8-fold selective over CDYL2.[1] Binding to CBX8 could not be determined under the experimental conditions due to limitations related to DMSO tolerance of the protein.[1]
Broader selectivity screening using a chromatin-associated domain array (CADOR) confirmed this focused binding profile. The CADOR microarray contained 120 purified lysine-methyl reader domains, including 28 chromodomains.[1] A biotinylated derivative of UNC4976 was used in this assay, and binding was only detected for the five Polycomb CBX chromodomains and a small subset of CDY chromodomains, indicating a remarkable selectivity within the broader family of methyl-lysine reader domains.[1]
Table 1: UNC4976 Dissociation Constants (Kd) for Various Chromodomains as Determined by ITC
| Chromodomain | Dissociation Constant (Kd) | Fold Selectivity (relative to CBX4/7) |
| CBX7 | Equipotent to CBX4 | ~1 |
| CBX4 | Equipotent to CBX7 | ~1 |
| CBX2 | 28-fold weaker than CBX4/7 | 28 |
| CBX6 | 9-fold weaker than CBX4/7 | 9 |
| CDYL2 | 8-fold weaker than CBX4/7 | 8 |
| CBX8 | Not Determined | N/A |
Data sourced from Lamb et al., Cell Chemical Biology, 2019.[1]
Caption: UNC4976 selectivity profile against various chromodomains.
Experimental Protocols
A summary of the key experimental methodologies used to determine the selectivity profile of UNC4976 is provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes that occur upon the binding of a ligand (UNC4976) to a macromolecule (chromodomain protein).
-
Protein Preparation: Purified chromodomain proteins (e.g., CBX2, CBX4, CBX6, CBX7, and CDYL2) were dialyzed into the appropriate ITC buffer.
-
Ligand Preparation: UNC4976 was dissolved in the same ITC buffer to ensure no heat changes from buffer mismatch.
-
Titration: A solution of UNC4976 was titrated in a series of small injections into the sample cell containing the chromodomain protein.
-
Data Acquisition: The heat released or absorbed after each injection was measured by the ITC instrument.
-
Data Analysis: The resulting data were fitted to a binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Chromatin-Associated Domain Array (CADOR)
The CADOR microarray is a high-throughput method to assess the selectivity of a compound against a large panel of protein domains simultaneously.
-
Array Fabrication: 120 purified lysine-methyl (Kme) reader domains, including 28 chromodomains, were spotted onto a nitrocellulose-coated membrane.
-
Ligand Biotinylation: A biotinylated derivative of UNC4976 was synthesized to enable detection.
-
Array Incubation: The CADOR microarray was incubated with the biotinylated UNC4976 derivative.
-
Detection: The array was then incubated with a fluorescently tagged streptavidin, which binds to the biotin handle of the UNC4976 derivative.
-
Visualization: The binding interactions were visualized by detecting the fluorescent signal on the array. The intensity of the signal corresponds to the strength of the binding interaction.
This broad screening approach confirmed the high selectivity of UNC4976 for the Polycomb CBX and a subset of CDY chromodomains out of a large and diverse set of Kme reader domains.[1]
Signaling Context: Polycomb Repressive Complex 1 (PRC1)
The primary targets of UNC4976, the CBX chromodomains, are critical components of the canonical Polycomb Repressive Complex 1 (PRC1). PRC1 is a key epigenetic regulator that plays a crucial role in gene silencing and maintaining cellular identity.
The canonical PRC1 complex is recruited to chromatin through the interaction of its CBX subunit's chromodomain with the histone H3 lysine 27 trimethylation (H3K27me3) mark.[1] This mark is deposited by the Polycomb Repressive Complex 2 (PRC2). Once recruited, PRC1 mediates the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a modification that contributes to transcriptional repression.
UNC4976 disrupts this process. By acting as a positive allosteric modulator of the CBX7 chromodomain's interaction with nucleic acids, it effectively competes with and reduces the binding of CBX7 to its canonical H3K27me3 mark on chromatin.[1][3] This leads to the displacement of the PRC1 complex from its target genes, a reduction in H2AK119ub levels, and subsequent de-repression and activation of gene expression.[1]
Caption: UNC4976 mechanism in the context of PRC1 signaling.
References
- 1. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: UNC4976 TFA versus Genetic Knockdown for CBX7 Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the use of the chemical probe UNC4976 TFA and genetic knockdown techniques (e.g., siRNA, shRNA) to interrogate the function of Chromobox 7 (CBX7). Understanding the distinct mechanisms and outcomes of these methods is crucial for designing robust experiments and accurately interpreting results in epigenetic research and therapeutic development.
Introduction to CBX7
Chromobox 7 (CBX7) is a core component of the Polycomb Repressive Complex 1 (PRC1), a critical epigenetic machinery that regulates gene expression.[1][2] CBX7 functions as a "reader" of epigenetic marks; its chromodomain specifically recognizes and binds to trimethylated lysine 27 on histone H3 (H3K27me3), a mark associated with transcriptional silencing.[1][3] This interaction anchors the PRC1 complex to target genes, leading to chromatin compaction and stable gene repression.[3] Dysregulation of CBX7 has been implicated in numerous cancers and developmental processes, making it a significant target for investigation.[1][4]
Core Mechanisms: Chemical Modulation vs. Genetic Depletion
The functional consequences of treating cells with this compound versus knocking down CBX7 arise from their fundamentally different modes of action.
-
Genetic Knockdown (e.g., siRNA/shRNA): This approach targets CBX7 at the genetic level. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to induce the degradation of CBX7 messenger RNA (mRNA). This prevents protein synthesis, leading to a significant reduction or complete loss of the CBX7 protein. The primary outcome is the absence of CBX7-containing PRC1 complexes.[5]
-
This compound (Chemical Probe): UNC4976 is not a simple inhibitor but a potent positive allosteric modulator (PAM) .[6][7][8] It acts via a unique dual mechanism:
The net effect is a re-equilibration of PRC1 complexes away from their specific H3K27me3 target genes, effectively de-repressing them.[7][8] The protein itself is not depleted but its localization and function are acutely modulated.
Comparative Data Summary
The following table summarizes the key distinctions between the two approaches, providing a framework for selecting the appropriate method for a given research question.
| Feature | Genetic Knockdown of CBX7 (siRNA/shRNA) | This compound (Chemical Probe) |
| Target Level | mRNA, leading to protein depletion.[5] | Protein, leading to functional modulation.[5] |
| Mechanism | Prevents protein synthesis by degrading mRNA. | Positive Allosteric Modulator (PAM); antagonizes H3K27me3 binding while increasing non-specific nucleic acid binding.[7][8] |
| Effect on CBX7 Protein | Protein is absent or significantly reduced. | Protein remains present, but its localization and interactions are altered.[10][11] |
| Onset of Action | Slow (24-72 hours required for mRNA/protein turnover).[5] | Rapid (effects on chromatin occupancy can be observed within hours).[7] |
| Reversibility | siRNA is transient; shRNA/CRISPR can be stable. Effects are lost upon cell division or removal of induction. | Reversible; function is restored upon washout of the compound.[5] |
| Scaffolding Functions | Lost. The absence of the protein disrupts all interactions, including those independent of the chromodomain.[10][11] | Preserved. The protein can still participate in other protein-protein interactions, isolating the effect to its reader function.[11] |
| Common Phenotypic Outcomes | De-repression of target genes (e.g., FGFR3, CCNE1), increased axon growth, promotion of cell proliferation in some cancer types.[4][12][13] | Efficient displacement of CBX7 and RING1B from PRC1 target genes, leading to their transcriptional activation.[7] |
| Key Advantage | Validates the biological necessity of the protein's presence. | Provides temporal control, dose-dependency, and probes the protein's activity, which is more analogous to a therapeutic intervention. |
| Key Disadvantage | Slower onset, potential for off-target mRNA silencing, and cellular compensation over time.[5] | Potential for off-target binding to other proteins (though UNC4976 is highly selective for the CBX family).[14] |
Experimental Protocols
Protocol 1: Genetic Knockdown of CBX7 via siRNA
This protocol provides a general workflow for transiently knocking down CBX7 in a cultured cell line, such as U251 glioblastoma cells.
-
Cell Seeding: Plate U251 cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and reach 50-60% confluency overnight.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of CBX7-targeting siRNA (or a non-targeting control siRNA) into 250 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 500 µL siRNA-lipid complex mixture to each well.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
RT-qPCR: Harvest RNA from one set of wells to quantify CBX7 mRNA levels relative to a housekeeping gene (e.g., GAPDH) and the non-targeting control.
-
Western Blot: Lyse cells from a second set of wells to measure CBX7 protein levels, using an antibody specific to CBX7. β-actin or GAPDH should be used as a loading control.
-
-
Phenotypic Analysis: Proceed with desired downstream assays, such as cell proliferation (CCK-8), migration assays, or cell cycle analysis.[4]
Protocol 2: Chemical Modulation of CBX7 with this compound
This protocol describes the treatment of cells with this compound to assess its impact on PRC1 chromatin occupancy.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound (M.W. 961.12) in dimethyl sulfoxide (DMSO).[9] Store aliquots at -80°C.
-
Cell Seeding: Plate mouse embryonic stem cells (mESCs) or another suitable cell line in 10 cm dishes. Grow until they reach approximately 80% confluency.
-
Cell Treatment:
-
Dilute the this compound stock solution in cell culture medium to final concentrations for a dose-response experiment (e.g., 1 µM, 5 µM, 20 µM).
-
Prepare a vehicle control using an equivalent volume of DMSO.
-
Replace the medium in the culture dishes with the compound-containing or vehicle control medium.
-
-
Incubation: Treat cells for a short duration, typically 4 to 6 hours, to observe direct effects on chromatin.[7]
-
Downstream Analysis (ChIP-qPCR/seq):
-
Cross-link protein to DNA by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes.
-
Quench the reaction with glycine.
-
Harvest the cells and proceed with Chromatin Immunoprecipitation (ChIP) using antibodies against CBX7 and RING1B, as described in Lamb et al., 2019.[7]
-
Analyze the precipitated DNA via qPCR using primers for known PRC1 target gene promoters (e.g., HOX genes) or via next-generation sequencing (ChIP-seq) for a genome-wide view of occupancy changes.[7]
-
Visualizing the Mechanisms and Workflows
Caption: Canonical CBX7-PRC1 signaling pathway and the effect of genetic knockdown.
Caption: Dual mechanism of this compound as a positive allosteric modulator.
Caption: Comparative experimental workflow for CBX7 functional analysis.
Conclusion
This compound and genetic knockdown are powerful, yet distinct, tools for studying CBX7. They are not interchangeable and can yield different biological outcomes.
-
Genetic knockdown is the definitive method for determining the necessity of the CBX7 protein's presence for a biological process. However, its slow onset can invite compensatory cellular responses, and the complete loss of the protein may produce phenotypes unrelated to its chromodomain reader function due to the loss of scaffolding roles.[10][11]
-
This compound offers acute, reversible, and dose-dependent control over CBX7's activity. Its unique PAM mechanism provides a more nuanced perturbation, specifically targeting the localization of PRC1. This makes it an invaluable tool for dissecting the immediate consequences of displacing PRC1 from chromatin and serves as a better model for a potential therapeutic agent that would modulate, rather than eliminate, a target protein.
Ultimately, the two approaches are highly complementary. A phenotype observed with genetic knockdown can be validated and further explored mechanistically using a well-characterized chemical probe like this compound, leading to a more complete and robust understanding of CBX7 biology.
References
- 1. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBX7 is a glioma prognostic marker and induces G1/S arrest via the silencing of CCNE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polycomb protein family member CBX7 regulates intrinsic axon growth and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downregulation of CBX7 induced by EZH2 upregulates FGFR3 expression to reduce sensitivity to cisplatin in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UNC4976 TFA and Other CBX Family Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC4976 TFA with other known inhibitors of the Chromobox (CBX) family of proteins. The CBX family, key components of Polycomb Repressive Complex 1 (PRC1), are critical epigenetic readers that recognize methylated histones and are implicated in various diseases, including cancer.[1] This document presents objective performance data, detailed experimental protocols, and visualizations to aid researchers in selecting the appropriate chemical tools for their studies.
Data Presentation: Performance Comparison of CBX Inhibitors
The following table summarizes the binding affinities (Kd) and selectivity profiles of this compound and other notable CBX inhibitors. This compound is a positive allosteric modulator (PAM) of CBX7, exhibiting an in vitro affinity profile nearly identical to its analog, UNC3866.[2] Both compounds show high affinity for the Polycomb subfamily of CBX proteins (CBX2, 4, 6, 7, 8) and do not exhibit detectable binding to the Heterochromatin Protein 1 (HP1) subfamily (CBX1, 3, 5).[3][4]
| Inhibitor | Target(s) | CBX1 (HP1β) | CBX2 | CBX3 (HP1γ) | CBX4 | CBX5 (HP1α) | CBX6 | CBX7 | CBX8 | Selectivity Profile |
| This compound | CBX4, CBX7 | No Binding | ~2.8 µM | No Binding | ~0.1 µM | No Binding | ~0.9 µM | ~0.1 µM | N/A | Equipotent for CBX4 and CBX7; 28-fold selective over CBX2 and 9-fold over CBX6.[2] |
| UNC3866 | CBX4, CBX7 | No Binding | 1.8 µM | No Binding | 0.094 µM | No Binding | 0.610 µM | 0.097 µM | 1.2 µM | Equipotent for CBX4 and CBX7; 6- to 18-fold selective over other CBX and CDY chromodomains.[3][5] |
| UNC7040 | CBX8 | No Binding | >100-fold less potent than for CBX8 | No Binding | >5-fold less potent than for CBX8 | No Binding | 43-fold less potent than for CBX8 | No activity in CBX7 reporter assay | 0.16 µM | Potent and selective positive allosteric modulator of CBX8.[4][6] |
| MS37452 | CBX7 | No Binding | >10-fold weaker than CBX7 | No Binding | ~3-fold weaker than CBX7 | No Binding | >10-fold weaker than CBX7 | ~3 µM (Kd) | >10-fold weaker than CBX7 | Binds to a subgroup of CBX chromodomains (2, 4, 6, 7, 8).[7] |
| SW2_110A | CBX8 | N/A | >5-fold less potent than for CBX8 | N/A | >5-fold less potent than for CBX8 | N/A | >5-fold less potent than for CBX8 | >5-fold less potent than for CBX8 | 0.8 µM | At least 5-fold selective for CBX8 over all other CBX paralogs in vitro.[8] |
*Estimated Kd values for this compound are calculated based on the known Kd of UNC3866 for CBX7 (~0.1 µM) and the reported fold-selectivity.[2][3] N/A: Data not available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CBX inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify recombinant CBX protein chromodomains.
-
Dissolve the inhibitor (e.g., this compound) in a buffer identical to the protein buffer to minimize heats of dilution. A common buffer is 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT.[9]
-
Degas both protein and inhibitor solutions to prevent air bubbles.
-
Accurately determine the concentrations of both protein and inhibitor.
-
-
ITC Experiment:
-
Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the inhibitor solution (e.g., 100-500 µM) is loaded into the injection syringe.[10]
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
-
Data Analysis:
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Polarization (FP) Assay
The FP assay is a high-throughput method used to determine the binding affinity of inhibitors to CBX chromodomains in a competitive binding format.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide (tracer), such as FITC-labeled H3K27me3, tumbles rapidly in solution, resulting in low polarization. When a CBX protein binds to the tracer, the larger complex tumbles more slowly, leading to an increase in polarization. Competitive inhibitors will displace the tracer from the CBX protein, causing a decrease in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM DTT, 1 mM benzamidine, 1 mM PMSF, and 0.01% Tween).[9]
-
Prepare stock solutions of the fluorescently labeled peptide tracer and the CBX protein of interest.
-
Prepare serial dilutions of the inhibitor compound.
-
-
Assay Setup:
-
In a 384-well black plate, add a fixed concentration of the CBX protein and the fluorescent tracer to each well.[11]
-
Add varying concentrations of the inhibitor to the wells.
-
Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
-
Data Acquisition and Analysis:
-
Incubate the plate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
Mandatory Visualization
The following diagrams illustrate the selectivity profile of this compound and a general workflow for assessing CBX inhibitor selectivity.
Caption: Selectivity profile of this compound for CBX family proteins.
Caption: Experimental workflow for assessing CBX inhibitor selectivity.
References
- 1. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC7040 | CBX8 modulator | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ligands Using Focused DNA-Encoded Libraries To Develop a Selective, Cell-Permeable CBX8 Chromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
UNC4976 TFA: A Superior Chemical Probe for Unraveling CBX7 Biology
A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced potency and unique mechanism of action of UNC4976 TFA as a chemical probe for Chromobox Homolog 7 (CBX7), in comparison to other known inhibitors.
Chromobox Homolog 7 (CBX7), a core component of the Polycomb Repressive Complex 1 (PRC1), plays a pivotal role in epigenetic regulation by recognizing trimethylated lysine 27 on histone H3 (H3K27me3) and maintaining gene silencing.[1][2] Dysregulation of CBX7 has been implicated in various cancers, making it a critical target for therapeutic intervention.[1][3] The development of potent and selective chemical probes is essential for dissecting the complex biology of CBX7 and validating its therapeutic potential. This guide provides an in-depth comparison of this compound with other chemical probes, highlighting its superior cellular efficacy and unique mode of action.
Performance Comparison of CBX7 Chemical Probes
This compound has emerged as a highly potent and cellularly active chemical probe for CBX7, demonstrating significant advantages over its predecessors, notably UNC3866. While exhibiting a similar in vitro binding affinity to CBX7 as UNC3866, UNC4976 displays markedly enhanced potency in cellular assays.[4] This superior performance is attributed to its unique mechanism as a positive allosteric modulator (PAM) of CBX7's interaction with nucleic acids.[4][5]
In Vitro Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities (Kd) of UNC4976 and other notable CBX7 probes for various CBX chromodomains.
| Compound | CBX7 Kd (nM) | CBX2 Kd (nM) | CBX4 Kd (nM) | CBX6 Kd (nM) | CBX8 Kd (nM) | Selectivity Notes |
| UNC4976 | ~100[6] | >2800[4] | ~100[6] | ~900[4] | N/A | Equipotent for CBX4 and CBX7; >28-fold selective over CBX2 and >9-fold over CBX6.[4] |
| UNC3866 | 97 ± 2.4[6] | ~1800[6] | ~100[6] | ~600[6] | ~1200[6] | Equipotent for CBX4 and CBX7; 18-fold selective over CBX2, 6-fold over CBX6, and 12-fold over CBX8.[6] |
| MS37452 | 28,900[7] | >100,000[7] | ~87,000[7] | >100,000[7] | >100,000[7] | Approximately 3-fold weaker affinity for CBX4 and >10-fold for CBX2/6/8 compared to CBX7.[7] |
| MS351 | 220[8] | N/A | N/A | N/A | N/A | ~2-7-fold selectivity for CBX7 over other Polycomb paralogs.[8] |
Cellular Potency
The enhanced cellular activity of UNC4976 is a key differentiator. The table below compares the cellular half-maximal effective concentration (EC50) of UNC4976 and UNC3866.
| Compound | Cellular EC50 (µM) | Cell Line | Assay Type |
| UNC4976 | 3.207 ± 0.352[4] | CBX7 Reporter Cell Line | Polycomb in-vivo Assay[4] |
| UNC3866 | 41.66 ± 2.240[4] | CBX7 Reporter Cell Line | Polycomb in-vivo Assay[4] |
The ~14-fold greater potency of UNC4976 in a cellular context, despite similar in vitro binding, underscores its superior utility as a chemical probe for studying CBX7 function in a more physiologically relevant environment.[4]
Mechanism of Action: A Positive Allosteric Modulator
The superior cellular efficacy of UNC4976 is attributed to its unique mechanism of action as a positive allosteric modulator (PAM) of CBX7's interaction with nucleic acids.[4][9] While UNC4976, like UNC3866, competitively inhibits the binding of H3K27me3 to the CBX7 chromodomain, it simultaneously enhances the non-specific binding of CBX7 to DNA and RNA.[4] This PAM activity leads to a redistribution of the PRC1 complex away from its canonical H3K27me3 target genes, resulting in a more profound disruption of PRC1-mediated gene silencing.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common assays used to characterize CBX7 chemical probes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of a compound to a target protein in a high-throughput format.[10]
Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (e.g., Europium-labeled streptavidin) and an acceptor fluorophore (e.g., fluorophore-conjugated anti-His6 antibody).[10][11] When a biotinylated peptide (e.g., H3K27me3) and a His-tagged protein (e.g., CBX7) are in close proximity, a FRET signal is generated.[10] An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol Summary:
-
Reagent Preparation: Prepare solutions of His-tagged CBX7, biotinylated H3K27me3 peptide, Europium-labeled streptavidin, and an acceptor-labeled anti-His6 antibody in an appropriate assay buffer.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., this compound).
-
Assay Plate Setup: Add the test compound, His-tagged CBX7, and biotinylated H3K27me3 peptide to a microplate.
-
Incubation: Incubate the plate to allow for binding equilibrium.
-
Detection: Add the TR-FRET detection reagents (donor and acceptor fluorophores) and incubate.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.[10]
AlphaLISA Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay used to study biomolecular interactions.[12]
Principle: This technology utilizes donor and acceptor beads that are brought into proximity by a specific biomolecular interaction.[13] When a 680 nm laser excites a photosensitizer in the donor bead, it generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal at 615 nm.[12]
Protocol Summary:
-
Reagent Preparation: Prepare solutions of biotinylated anti-species antibody, streptavidin-coated donor beads, and acceptor beads conjugated to an antibody against the target protein.
-
Sample Preparation: Prepare cell lysates or purified protein samples.
-
Assay Plate Setup: Add the sample and acceptor bead mix to a microplate.
-
Incubation: Incubate to allow for binding.
-
Donor Bead Addition: Add the streptavidin-coated donor beads.
-
Incubation: Incubate in the dark.
-
Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Quantify the analyte concentration based on the luminescent signal.[12]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell.[14]
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR or sequencing to identify the genomic regions that were bound by the protein.[14]
Protocol Summary:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., CBX7).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA using qPCR with primers for specific target genes or by next-generation sequencing (ChIP-seq).[14][15]
Conclusion
This compound represents a significant advancement in the development of chemical probes for CBX7. Its superior cellular potency, driven by a unique positive allosteric modulation of nucleic acid binding, makes it an invaluable tool for researchers investigating the role of CBX7 in health and disease. This guide provides the necessary comparative data and experimental context to empower scientists to effectively utilize this compound in their research endeavors, ultimately accelerating our understanding of Polycomb-mediated gene regulation and the development of novel epigenetic therapies.
References
- 1. Polycomb protein family member CBX7 plays a critical role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CBX7 chromobox 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reprogramming CBX8-PRC1 function with a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for the fast chromatin immunoprecipitation (ChIP) method | Springer Nature Experiments [experiments.springernature.com]
UNC4976 TFA: A Comparative Analysis of Efficacy in Modulating Polycomb Repressive Complex 1 Activity
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of action of UNC4976 TFA, a potent positive allosteric modulator of the CBX7 chromodomain within the Polycomb Repressive Complex 1 (PRC1).
This compound has emerged as a significant chemical probe for studying the epigenetic regulation mediated by the Polycomb Repressive Complex 1 (PRC1). Its unique mechanism of action as a positive allosteric modulator (PAM) of the CBX7 subunit offers a novel approach to interrogate and potentially reverse the gene silencing effects of PRC1, which are often dysregulated in various diseases, including cancer. This guide provides a comprehensive comparison of this compound's efficacy, supported by available experimental data, and details the methodologies for its investigation.
Efficacy of this compound: A Focused Look
This compound distinguishes itself by not directly inhibiting the catalytic activity of PRC1, but rather by modulating the interaction of its CBX7 subunit with chromatin. It competitively antagonizes the binding of CBX7 to the repressive histone mark H3K27me3, while simultaneously enhancing its non-specific binding to DNA and RNA.[1] This dual action effectively displaces PRC1 from its target gene promoters, leading to the reactivation of silenced genes.
Quantitative Efficacy Data
Comprehensive quantitative data comparing the efficacy of this compound across a broad range of different cell lines is limited in the currently available scientific literature. The primary characterization of this compound has been performed in a specific engineered mouse embryonic stem cell (mESC) line and further validated in human embryonic kidney (HEK293) cells.
| Cell Line | Assay Type | Metric | Value (µM) | Reference |
| Mouse Embryonic Stem Cells (mESCs) | CBX7 Reporter Assay | EC50 | 3.207 ± 0.352 | --INVALID-LINK-- |
Note: The EC50 value in mESCs reflects the concentration at which this compound achieves 50% of its maximal effect in a reporter assay designed to measure the derepression of a PRC1-silenced gene.
Mechanism of Action: A Visualized Pathway
This compound's mechanism of action centers on the modulation of the Polycomb Repressive Complex 1 (PRC1). The following diagram illustrates the signaling pathway and the intervention point of this compound.
Caption: this compound signaling pathway.
Experimental Workflow for Efficacy Assessment
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in a cell-based assay.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on cell viability using a commercially available assay like MTT or CellTiter-Glo.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the key steps for performing ChIP-seq to assess the genome-wide occupancy of PRC1 components following this compound treatment.[1]
-
Cell Treatment and Cross-linking: Treat cultured cells (e.g., mESCs) with this compound or a vehicle control for a specified time (e.g., 4 hours). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and perform sequential lysis steps to isolate the nuclei. Shear the chromatin to an average size of 200-500 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a PRC1 component (e.g., CBX7 or RING1B) overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment for the PRC1 component. Compare the enrichment profiles between this compound-treated and control samples to determine changes in PRC1 occupancy.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol details the steps to measure changes in the expression of PRC1 target genes after treatment with this compound.[1]
-
Cell Treatment and RNA Extraction: Treat cells (e.g., HEK293) with this compound or a vehicle control at various concentrations for a defined period. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the PRC1 target genes of interest, and a fluorescent dye (e.g., SYBR Green). Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
This compound stands as a valuable tool for dissecting the complexities of Polycomb-mediated gene silencing. Its unique positive allosteric modulatory activity on CBX7 provides a distinct advantage for studying PRC1 function. While the currently available data robustly supports its mechanism of action and efficacy in specific cell models, a broader characterization across diverse cancer cell lines is needed to fully elucidate its therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute further investigations into the biological effects of this potent chemical probe.
References
A Comparative Structural Analysis of UNC4976 TFA Bound to the Chromodomain of CBX7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UNC4976 TFA, a positive allosteric modulator (PAM), and its interaction with the chromodomain of the Polycomb repressive complex 1 (PRC1) protein, CBX7. The binding affinity of UNC4976 is compared with its close structural analog, UNC3866, and its selectivity across various CBX paralogs is presented. This document includes supporting experimental data, detailed experimental protocols for structural analysis, and visualizations to elucidate key processes.
Performance Comparison of CBX7 Ligands
UNC4976 is a potent peptidomimetic that acts as a positive allosteric modulator of CBX7, enhancing its binding to nucleic acids while simultaneously antagonizing its recruitment to target genes.[1][2][3][4][5] The trifluoroacetic acid (TFA) salt of UNC4976 is often used due to its enhanced water solubility and stability.[2][3] A key distinction of UNC4976 is its unique mechanism of action compared to the structurally similar inhibitor, UNC3866, which does not exhibit the same PAM activity.[1]
The binding affinities of UNC4976 and UNC3866 for CBX7 and other CBX paralogs have been quantified using Isothermal Titration Calorimetry (ITC), providing key insights into their potency and selectivity.
| Compound | Target | Dissociation Constant (Kd) in nM | Selectivity Profile | Reference |
| UNC4976 | CBX7 | ~100 | Equipotent for CBX4 and CBX7. 28-fold selective for CBX4/7 over CBX2 and 9-fold over CBX6. | [6] |
| CBX4 | ~100 | [6] | ||
| CBX2 | ~2800 | [6] | ||
| CBX6 | ~900 | [6] | ||
| UNC3866 | CBX7 | 97 ± 2.4 | Equipotent for CBX4 and CBX7. 18-fold selective for CBX4/7 over CBX2, 6-fold over CBX6, and 12-fold over CBX8. | [7] |
| CBX4 | ~100 | [7][8] | ||
| CBX2 | ~1746 | [7] | ||
| CBX6 | ~582 | [7] | ||
| CBX8 | ~1164 | [7] |
Structural Insights from X-ray Crystallography
The crystal structure of the human CBX7 chromodomain in complex with UNC4976 has been solved and is available in the Protein Data Bank (PDB) under the accession code 8SII .[9][10][11] This high-resolution structure (1.37 Å) reveals the precise molecular interactions between UNC4976 and the aromatic cage of the CBX7 chromodomain, which is crucial for the recognition of methylated lysine residues on histone tails.[9] The analysis of this structure provides a molecular basis for the high-affinity binding of UNC4976 and can guide the rational design of next-generation CBX7 modulators.
Experimental Protocols
The following are representative protocols for the key experiments used in the structural and biophysical characterization of the UNC4976-CBX7 interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
Methodology:
-
Sample Preparation:
-
The CBX7 protein is expressed and purified to >95% homogeneity.
-
The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
This compound is dissolved in the final dialysis buffer to ensure a precise buffer match. The concentration of the ligand is accurately determined.
-
-
ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is loaded with the CBX7 protein solution (typically 10-20 µM).
-
The injection syringe is loaded with the this compound solution (typically 100-200 µM).
-
A series of small injections (e.g., 2 µL) of the ligand into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data is integrated to obtain the heat change per injection.
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
X-ray Crystallography
X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of a protein-ligand complex.
Methodology:
-
Protein-Ligand Complex Formation and Crystallization:
-
Purified CBX7 protein is concentrated to a high concentration (e.g., 10 mg/mL).
-
This compound is added to the protein solution in a slight molar excess (e.g., 1:1.2 protein to ligand ratio) and incubated to allow for complex formation.
-
The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available screens.
-
Crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
-
Structure Determination and Refinement:
-
The structure is solved using molecular replacement with a previously determined structure of CBX7 as a search model.
-
The initial model is refined against the experimental data, and the this compound ligand is built into the electron density map.
-
The final model is validated for its geometric quality and agreement with the diffraction data.
-
Visualizations
Experimental Workflow for Structural Analysis
Caption: Workflow for the structural and biophysical analysis of the UNC4976-CBX7 complex.
Signaling Pathway of CBX7 Modulation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC3866, A Cellular Chemical Probe Targeting the Chromodomains of Polycomb Repressive Complex 1 [cicbdd.web.unc.edu]
- 4. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Characterization of a Cellularly Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. rcsb.org [rcsb.org]
- 10. Crystal Structure of CBX7 with compound UNC4976 | Structural Genomics Consortium [thesgc.org]
- 11. 8sii - Crystal Structure of CBX7 with compound UNC4976 - Summary - Protein Data Bank Japan [pdbj.org]
Safety Operating Guide
Navigating the Safe Disposal of UNC4976 TFA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of UNC4976 TFA, a positive allosteric modulator peptidomimetic of the CBX7 chromodomain.[1] The disposal protocol is primarily guided by the hazardous nature of its trifluoroacetic acid (TFA) component.
I. Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment and to work within designated engineering controls to minimize exposure.
Engineering Controls :
-
All work with this compound should be conducted in a properly functioning chemical fume hood.[2]
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory. Standard safety glasses do not provide adequate protection.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Skin and Body Protection : A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and sleeves are recommended.
-
Respiratory Protection : If working outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
II. Storage and Handling
Proper storage and handling are critical to prevent accidental spills and degradation of the compound.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[2][4]
-
Handling : Avoid contact with skin, eyes, and clothing.[3] Do not breathe in vapors or mists.[3] When preparing solutions, always add acid to water, never the other way around.[2]
III. Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to contain the situation and prevent exposure.
For Small Spills (less than 50 mL) inside a chemical fume hood:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Containment : Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collection : Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
For Large Spills (greater than 50 mL) or any spill outside of a fume hood:
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services by dialing 911.[2]
-
Secure the Area : Close the doors to the laboratory and post a warning sign.
-
Do Not Re-enter : Wait for trained emergency response personnel to handle the cleanup.
IV. Disposal of this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection :
-
Waste Container : Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with acidic and corrosive materials.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "UNC4976 Trifluoroacetate" or "this compound". Do not use abbreviations.[5]
-
Storage : Store the hazardous waste container in a designated satellite accumulation area.[5]
Arranging for Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Do not pour any this compound waste down the drain.[2]
Decontamination of Empty Containers :
-
Empty containers that held this compound must also be treated as hazardous waste. They can be decontaminated by rinsing with a 5% aqueous solution of sodium hydroxide or soda ash, followed by water.[6] The rinseate must be collected as hazardous waste.
Operational Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS) before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling UNC4976 TFA
For researchers, scientists, and drug development professionals handling UNC4976 TFA, a positive allosteric modulator of the CBX7 chromodomain, stringent safety protocols are paramount to ensure personal safety and experimental integrity.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this research chemical.
Personal Protective Equipment (PPE)
Given that UNC4976 is supplied as a trifluoroacetate (TFA) salt, all handling procedures must account for the corrosive nature of trifluoroacetic acid.[4][5][6] The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Given the corrosive nature of TFA, it is advisable to double-glove. Ensure to change gloves immediately if they become contaminated.
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: While a standard fume hood should provide adequate ventilation, if there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used.[7]
Handling and Operational Plan
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store the compound at -80°C for up to six months or at -20°C for up to one month.[1] Protect from moisture.
Preparation of Solutions: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, do so in a fume hood and handle with care to avoid creating dust.
-
Dissolving: this compound is soluble in DMSO (50 mg/mL).[3] When preparing stock solutions, add the solvent slowly to the solid. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not pour down the drain.
-
Decontamination: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C49H71F3N6O10 | MedchemExpress Product Data Sheet[3] |
| Molecular Weight | 961.12 | MedchemExpress Product Data Sheet[3] |
| Solubility in DMSO | 50 mg/mL | MedchemExpress Product Data Sheet[3] |
| Long-term Storage | -80°C (up to 6 months) | MedchemExpress Website[1] |
| Short-term Storage | -20°C (up to 1 month) | MedchemExpress Website[1] |
| Trifluoroacetic Acid pKa | Approximately 0.2 - 0.5 | Multiple Sources[5] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Cellular Potent Positive Allosteric Modulator of the Polycomb Repressive Complex 1 Chromodomain, CBX7 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
